molecular weight and formula of 5-phenyl-1H-pyrrole-3-carbaldehyde
[1][2][3][4][5][6] Executive Summary 5-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 56448-22-7) is a critical heterocyclic building block in medicinal chemistry, serving as a primary intermediate in the synthesis of potassium-c...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary
5-Phenyl-1H-pyrrole-3-carbaldehyde (CAS 56448-22-7) is a critical heterocyclic building block in medicinal chemistry, serving as a primary intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan.[1][2][3] Unlike simple pyrroles, the specific substitution pattern—placing the aldehyde at the
-position (C3) and the phenyl ring at the -position (C5)—presents unique synthetic challenges. Direct electrophilic substitution (e.g., Vilsmeier-Haack) on 2-phenylpyrrole typically yields the thermodynamically favored -disubstituted isomer (5-formyl-2-phenylpyrrole), necessitating de novo ring construction strategies for high-fidelity synthesis of the 3-formyl target.
Part 1: Chemical Identity & Physiochemical Profile
This molecule is characterized by a pyrrole core stabilized by an electron-withdrawing formyl group and an electron-donating phenyl substituent. The conjugation between the phenyl ring and the pyrrole system enhances its UV absorption and stability relative to alkyl-pyrroles.
Key Chemical Data
Property
Specification
Chemical Name
5-Phenyl-1H-pyrrole-3-carbaldehyde
CAS Number
56448-22-7
Molecular Formula
Molecular Weight
171.19 g/mol
Exact Mass
171.0684
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water
SMILES
O=Cc1cc(c[nH]1)c2ccccc2
IUPAC Name
5-phenyl-1H-pyrrole-3-carbaldehyde
Part 2: Synthetic Pathways & Methodology[7]
Critical Analysis of Synthetic Strategy
A common pitfall in synthesizing this scaffold is attempting direct formylation of 2-phenylpyrrole. The pyrrole ring is electron-rich, and electrophilic aromatic substitution (SEAr) preferentially occurs at the
-positions (C2/C5). Since C2 is occupied by the phenyl group, Vilsmeier-Haack formylation predominantly targets C5, yielding 5-phenyl-1H-pyrrole-2-carbaldehyde , not the desired 3-carbaldehyde isomer.
The Solution: To secure the aldehyde at the
-position (C3), a cyclization strategy using acyclic precursors is required. The most robust industrial route involves the condensation of phenacyl bromides with malononitrile, followed by reduction.
Protocol: De Novo Ring Synthesis (Malononitrile Route)
Reaction Workflow:
Alkylation: Reaction of 2-bromoacetophenone with malononitrile to form the ylide intermediate.
Cyclization: Acid-mediated ring closure to yield 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile.
Reductive Dechlorination & Hydrolysis: Removal of the chloride and reduction of the nitrile to the aldehyde.
Step-by-Step Methodology
Preparation of Precursor (2-Benzoylmalononitrile):
Dissolve malononitrile (1.0 eq) and a base (NaH or K2CO3) in THF/DMF.
Slowly add 2-bromoacetophenone (1.0 eq) at 0°C to prevent poly-alkylation.
Mechanism:[4][5][6][7][8][9] The carbanion of malononitrile displaces the bromide, forming the acyclic intermediate.
Cyclization to Pyrrole Core:
Treat the intermediate with HCl in EtOAc or acetic acid.
Outcome: This promotes intramolecular attack of the nitrile nitrogen onto the ketone carbonyl, followed by dehydration and chlorination (if HCl/POCl3 is used) to yield 2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile .
Functional Group Manipulation (The "One-Pot" Reduction):
Conditions: Hydrogenation (H2, 1-3 atm) in formic acid/water or methanol.
Transformation: The C2-Cl bond is hydrogenolyzed (dechlorination), and the C3-CN group is reduced to the imine, which hydrolyzes in situ to the aldehyde (
).
Figure 1: Regioselective synthesis pathway avoiding the thermodynamic
-formyl isomer.
Part 3: Structural Characterization
Verification of the 3-formyl regiochemistry is performed via
-NMR. The key diagnostic is the chemical shift and multiplicity of the pyrrole ring protons.
Diagnostic Spectral Features (
-NMR, DMSO-
)
Signal (ppm)
Multiplicity
Integration
Assignment
Structural Insight
12.0 - 12.5
Broad Singlet
1H
NH
Characteristic of free pyrrole NH; exchangeable with .
9.85
Singlet
1H
-CHO
Aldehyde proton; sharp singlet confirms oxidation state.
7.75
Doublet/Singlet
1H
C2-H
Highly deshielded due to proximity to N and electron-withdrawing -CHO.
Pyrrole proton adjacent to phenyl ring; typically couples with C2-H ().
Mass Spectrometry:
ESI-MS:
Fragmentation: Loss of CO (
) is a common fragmentation pathway for aromatic aldehydes.
Part 4: Therapeutic Potential & Pharmacophore Utility
5-Phenyl-1H-pyrrole-3-carbaldehyde is not merely a synthetic intermediate; it is a privileged scaffold in drug discovery.
Potassium-Competitive Acid Blockers (P-CABs)
This molecule is a direct structural precursor to Vonoprazan (Takecab), a first-in-class P-CAB used to treat acid-related diseases. In Vonoprazan, the aldehyde is converted into a methylamine moiety (via reductive amination) which interacts with the
-ATPase enzyme. The 5-phenyl group provides essential hydrophobic contacts within the binding pocket.
Antibacterial Agents (DNA Gyrase Inhibitors)
Recent studies indicate that 3-formyl pyrrole derivatives act as effective inhibitors of bacterial DNA gyrase and topoisomerase IV. The aldehyde group can be derivatized into hydrazones or Schiff bases that chelate metal ions or form hydrogen bonds in the enzyme active site.
Figure 2: Pharmacological divergence of the 5-phenyl-3-formyl pyrrole scaffold.
References
BLD Pharm. (n.d.). 5-Phenyl-1H-pyrrole-3-carbaldehyde Product Analysis. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46908593, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde. Retrieved from
Google Patents. (2021). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.[5][6] Retrieved from
Molecules. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization. Retrieved from
Organic Chemistry Portal. (n.d.).[9] Vilsmeier-Haack Reaction: Mechanism and Regioselectivity. Retrieved from
Phenyl-substituted pyrrole aldehydes represent a privileged scaffold in medicinal chemistry, serving as precursors for porphyrins, BODIPY dyes, and kinase inhibitors (e.g., Sunitinib).[1] Their utility is governed by a distinct thermodynamic profile: the pyrrole-2-carboxaldehyde motif exhibits exceptional stability due to a "locked" syn-conformation driven by intramolecular hydrogen bonding.[1]
This guide analyzes the thermodynamic drivers of this stability, contrasts the energetic profiles of regioisomers, and provides a validated protocol for synthesizing 5-phenylpyrrole-2-carboxaldehyde , a model system for conjugated aryl-pyrroles.[1]
Thermodynamic Framework
The "Syn-Lock" Mechanism
The thermodynamic stability of pyrrole-2-carboxaldehydes is not merely a function of aromatic resonance but is dominated by conformational locking .[1] Unlike furan-2-carboxaldehyde (which exists as a mixture of rotamers), pyrrole-2-carboxaldehyde exists almost exclusively in the syn-conformation (carbonyl oxygen syn to the pyrrole NH).[1]
Driving Force: An intramolecular hydrogen bond (IMHB) between the pyrrole N-H and the carbonyl oxygen (N-H[1]···O=C).
Energetic Penalty: The anti-conformer is thermodynamically less stable by approximately 3.5 kcal/mol (DFT/MP2 levels).[1][2]
Phenyl Substituent Effect: Adding a phenyl group at the C5 position extends the
-conjugation system, lowering the HOMO-LUMO gap and increasing the resonance energy of the molecule, further stabilizing the planar conformation required for the IMHB.
Regioisomer Stability Analysis
The position of the phenyl ring relative to the aldehyde significantly alters the thermodynamic landscape.
The most reliable method for introducing the aldehyde moiety onto a phenylpyrrole scaffold is the Vilsmeier-Haack reaction . This electrophilic aromatic substitution is highly regioselective for the
-position (C2/C5) of the pyrrole ring.
Mechanistic Logic
Reagent Formation: DMF reacts with POCl
to form the electrophilic "Vilsmeier salt" (chloroiminium ion).[1][3]
Electrophilic Attack: The electron-rich pyrrole ring attacks the iminium ion. For 2-phenylpyrrole, the C5 position is the most nucleophilic site that preserves the conjugation of the phenyl ring during the transition state.
Hydrolysis: The intermediate iminium salt is hydrolyzed to release the aldehyde.[3][4]
Workflow Diagram
Figure 2: Vilsmeier-Haack formylation pathway for phenylpyrrole synthesis.[1]
Experimental Protocol: Synthesis of 5-Phenylpyrrole-2-carboxaldehyde
Objective: Synthesis of 5-phenylpyrrole-2-carboxaldehyde from 2-phenylpyrrole.
Scale: 10 mmol basis.
Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).[1]
Expected Yield: 75-85%.
Characterization:
H NMR (CDCl) should show a singlet at ppm (CHO) and a broad singlet at ppm (NH).[1]
Implications for Drug Design[1][6]
Metabolic Stability
The phenyl-pyrrole aldehyde scaffold is remarkably resistant to oxidative metabolism compared to furan or thiophene analogs. The strong IMHB reduces the basicity of the pyrrole nitrogen, making it less susceptible to N-oxidation or glucuronidation.
Solubility & Permeability
While the IMHB stabilizes the molecule, it also "hides" the polar donor/acceptor groups, effectively increasing lipophilicity (LogP).
Design Tip: If aqueous solubility is required, avoid placing bulky substituents at C3 that would twist the aldehyde out of planarity; breaking the IMHB exposes the polar groups but incurs an energetic penalty.
References
Conformational Analysis of Pyrrole-2-carbaldehyde
Afonin, A. V., et al. (2010).[1] "Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime." Magnetic Resonance in Chemistry. Link
Vilsmeier-Haack Reaction Mechanism & Application
Mikhaleva, A. I., et al. (2009).[1][5] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[1][5] Synthesis. Link
Synthesis of Phenylpyrroles
Wu, X., et al. (2018).[1][6] "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation." Organic Letters. Link[1]
Thermodynamic Data (General Pyrrole Esters/Aldehydes)
Sobechko, I., et al. (2019).[1] "Thermodynamic Properties of 2-Methyl-5-Arylfuran-3 Carboxylic Acids." Chemistry & Chemical Technology. Link
Biological Activity of Phenylpyrrole Carboxamides
Biomedical Journal of Scientific & Technical Research. (2020). "Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides." Link
Technical Guide: Safety, Stability, and Handling of 5-Phenyl-1H-pyrrole-3-carbaldehyde
The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes regulatory safety data with practical handling protocols for 5-phenyl-1H-pyrrole-3-carbalde...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced whitepaper for research and development professionals. It synthesizes regulatory safety data with practical handling protocols for 5-phenyl-1H-pyrrole-3-carbaldehyde , a critical intermediate in medicinal chemistry.
Executive Summary & Compound Profile
5-phenyl-1H-pyrrole-3-carbaldehyde is a significant heterocyclic building block, notably identified as an intermediate and impurity in the synthesis of Vonoprazan (a potassium-competitive acid blocker). Its structure combines an electron-rich pyrrole ring with a reactive aldehyde functionality and a lipophilic phenyl group.
For drug development professionals, this compound presents a dual challenge:
Chemical Stability: The aldehyde group is prone to autoxidation to the corresponding carboxylic acid, while the electron-rich pyrrole ring is susceptible to electrophilic attack and polymerization (darkening) upon light/air exposure.
Biological Activity: As a structural analog of bioactive scaffolds, it must be handled with the assumption of pharmacological potency, necessitating strict containment protocols beyond standard GHS "Warning" labels.
Physicochemical Data Table
Property
Specification
Technical Note
Molecular Formula
Molecular Weight
171.19 g/mol
Physical State
Solid (Pale yellow to tan)
May appear as a viscous oil if impure or solvated.
Solubility
DMSO, Methanol, DCM, Ethyl Acetate
Low aqueous solubility.
Storage Condition
2–8°C, Inert Atmosphere (N₂)
Hygroscopic and air-sensitive.
Purity Marker
HPLC (254 nm)
Monitor for oxidation product (Carboxylic acid).
Hazard Identification & Risk Assessment Strategy
While standard Safety Data Sheets (SDS) classify this compound under GHS07 (Warning) , a research-grade risk assessment must account for its specific functional group reactivity.
H315/H319: Causes skin and serious eye irritation (Aldehyde-associated).[1]
The "Aldehyde-Pyrrole" Risk Factor
The combination of a pyrrole and an aldehyde creates a specific toxicological profile. Aldehydes are known sensitizers and mucosal irritants. The pyrrole moiety can undergo metabolic activation. Therefore, Category 4 (Harmful) should be treated with Category 3 (Toxic) containment procedures in a drug discovery setting to prevent occupational sensitization.
Visualizing the Risk Assessment Workflow
The following diagram outlines the decision logic for handling this compound based on operation scale.
Figure 1: Risk assessment and PPE selection workflow based on operational scale.
Handling, Storage, & Stability Protocols
Core Directive: The primary cause of degradation for 5-phenyl-1H-pyrrole-3-carbaldehyde is oxidative stress followed by acid-catalyzed polymerization .
A. Storage Protocol (The "Cold-Inert" System)
Temperature: Store at 2–8°C . Room temperature storage accelerates the darkening (polymerization) of the pyrrole ring.
Atmosphere: The container must be purged with Nitrogen (N₂) or Argon (Ar) after every use.
Why? The C-3 aldehyde is susceptible to autoxidation to 5-phenyl-1H-pyrrole-3-carboxylic acid.
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-induced degradation.
B. Solubilization & Usage
Solvent Choice: Dissolve in DMSO or Anhydrous Methanol for stock solutions.
Solution (DMSO): Use within 24 hours or freeze at -20°C. Aldehydes in solution can form hemiacetals or oxidize rapidly if the solvent is not degassed.
C. Degradation Pathway Visualization
Understanding how the molecule fails is crucial for troubleshooting assay results.
Figure 2: Primary degradation pathways. Note that 'Impurity A' changes the pH and polarity of the sample.
Emergency Response & Toxicology
Principle: Treat exposure as a potential chemical burn due to the aldehyde reactivity, even if immediate symptoms are mild.
First Aid Algorithms
Ocular Exposure (Critical):
Immediate Action: Rinse with lukewarm water for 15 minutes .
Mechanism: Aldehydes can cross-link proteins in the cornea. Do not wait for pain to subside; irrigate immediately to prevent opacity.
Skin Contact:
Immediate Action: Wash with soap and water.[1] Do not use alcohol (ethanol), as it may increase skin absorption of the lipophilic phenyl-pyrrole moiety.
Inhalation:
Immediate Action: Move to fresh air.[1][2][3] If wheezing occurs (sensitization sign), seek medical attention.
Firefighting Measures
Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.
Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) .
Note: As a solid organic, high concentrations of dust can form explosive mixtures with air. Use spark-proof tools if handling bulk powder (>10g).
Ecological Impact & Disposal
Ecotoxicity: Quantitative data is often lacking for specific intermediates, but pyrrole derivatives are generally considered Harmful to aquatic life (H402) due to potential persistence and nitrogen loading.
Disposal:
DO NOT flush down the drain.
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize NOx).
References
Sigma-Aldrich. (2025). Safety Data Sheet: 5-Phenyl-1H-pyrrole-3-carbaldehyde. Retrieved from
PubChem. (n.d.). Compound Summary: Pyrrole-3-carboxaldehyde derivatives. National Library of Medicine. Retrieved from
European Chemicals Agency (ECHA). (2024). C&L Inventory: Harmonized classification and labelling of pyrrole derivatives. Retrieved from
Leyan Chemical. (2024). MSDS for CAS 56448-22-7. Retrieved from
literature review of 3-formyl-5-phenylpyrrole synthesis routes
The following technical guide details the synthesis of 3-formyl-5-phenylpyrrole (also designated as 5-phenyl-1H-pyrrole-3-carbaldehyde or 4-formyl-2-phenylpyrrole ). This guide prioritizes the Trofinov-Type Cycloaddition...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 3-formyl-5-phenylpyrrole (also designated as 5-phenyl-1H-pyrrole-3-carbaldehyde or 4-formyl-2-phenylpyrrole ).
This guide prioritizes the Trofinov-Type Cycloaddition route, as it provides superior regiocontrol for the 3-position compared to classical electrophilic aromatic substitution (which favors the 2/5-positions).
Executive Summary
Target Molecule: 3-formyl-5-phenylpyrrole (C₁₁H₉NO)
CAS Registry Number: 56448-22-7
Primary Application: Precursor for porphyrinoids (e.g., neo-confused porphyrins), kinase inhibitors, and conducting polymers.
Synthetic Challenge: The primary challenge in synthesizing 3-formyl-5-phenylpyrrole is regioselectivity .
Classical Vilsmeier-Haack formylation of 2-phenylpyrrole predominantly targets the α-position (C5), yielding the 2-formyl-5-phenyl isomer.
The Solution: This guide recommends a de novo ring construction strategy (Route A) using acetophenone oxime and ethyl propiolate. This method locks the phenyl group at C5 and the carboxylate precursor at C3 during cyclization, ensuring 100% regiochemical fidelity.
Retrosynthetic Analysis
To achieve the 3,5-substitution pattern without contamination from 2,5-isomers, the pyrrole ring is best assembled from acyclic precursors rather than functionalizing an existing ring.
Figure 1: Retrosynthetic logic prioritizing the [3+2] cycloaddition to establish the 3,5-substitution pattern.
Route A: The Trofinov Cycloaddition (Recommended)
Mechanism: This route utilizes the reaction of ketoximes with electron-deficient alkynes (acetylenes) in the presence of a base. It is the most robust method for accessing 3-substituted-2-arylpyrroles.
Phase 1: Synthesis of Ethyl 5-phenylpyrrole-3-carboxylate
This step constructs the pyrrole core with the correct substitution pattern.
Addition: Cool the solution to -10°C. Add a solution of ethyl propiolate (1.35 g, 13.8 mmol) in DCM (15 mL) dropwise over 10 minutes.
Technical Note: Slow addition prevents polymerization of the propiolate.
Cyclization: Allow the mixture to warm to room temperature and stir for 20 hours.
Alternative (Microwave): Heat the mixture in toluene at 175°C for 2 hours under microwave irradiation for faster conversion.
Workup: Concentrate the solvent under reduced pressure.
Purification: Purify the residue via silica gel column chromatography (Eluent: 3:1 Petroleum ether/Ethyl acetate).
Yield: Expect ~80-85% of Ethyl 5-phenylpyrrole-3-carboxylate as a solid or viscous oil.
Phase 2: Reduction to 3-Hydroxymethyl Intermediate
The ester is reduced to the alcohol, avoiding over-reduction or ring hydrogenation.
Reagents: Lithium Aluminum Hydride (LiAlH₄).
Solvent: Anhydrous THF or Diethyl Ether.
Protocol:
Setup: Suspend LiAlH₄ (1.2 equiv) in anhydrous THF at 0°C under Argon/Nitrogen.
Addition: Add a solution of Ethyl 5-phenylpyrrole-3-carboxylate (from Phase 1) in THF dropwise.
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
Quench: Carefully quench using the Fieser method (Water, 15% NaOH, Water) to produce a granular precipitate.
Isolation: Filter the aluminum salts and concentrate the filtrate.
Product:(5-Phenyl-1H-pyrrol-3-yl)methanol . Use immediately in Phase 3.
Phase 3: Selective Oxidation to 3-Formyl-5-Phenylpyrrole
Selective oxidation of the benzylic-like alcohol to the aldehyde without over-oxidizing the pyrrole ring.
Reagents: Activated Manganese Dioxide (MnO₂).
Solvent: Dichloromethane (DCM) or Chloroform.
Protocol:
Reaction: Dissolve the alcohol from Phase 2 in DCM. Add activated MnO₂ (10 equivalents by weight).
Agitation: Stir vigorously at room temperature for 12–24 hours.
Monitoring: Monitor by TLC (Alcohol spot should disappear; Aldehyde spot is less polar).
Filtration: Filter the mixture through a pad of Celite to remove MnO₂.
Purification: Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via flash chromatography.
Final Yield: Expect 60–70% (over 2 steps from ester).
Route B: Vilsmeier-Haack (Comparative Analysis)
This route is often attempted but frequently fails to yield the 3-formyl isomer as the major product. It is included here for researchers who may already have 2-phenylpyrrole and wish to attempt blocked functionalization.
The Regioselectivity Problem:
Pyrroles are electron-rich. Electrophilic attack (Vilsmeier reagent) prefers the α-positions (C2/C5).
Outcome: The major product is 5-formyl-2-phenylpyrrole (α-formylation).
Strategy for Success (Route B Modification):
To obtain the 3-formyl isomer via this route, one must use sterically crowded amides or blocking groups , or rely on acid-mediated migration (isomerization) of the 2-acyl product, though this is low-yielding and operationally complex compared to Route A.
Comparative Data Table
Feature
Route A: Trofinov Cycloaddition
Route B: Vilsmeier-Haack
Starting Material
Acetophenone Oxime
2-Phenylpyrrole
Regiocontrol
Absolute (100% C3)
Poor (Favors C5/α)
Step Count
3 (Cyclization, Red, Ox)
1 (Formylation)
Scalability
High (Multi-gram)
Moderate
Key Reagents
Ethyl Propiolate, LiAlH₄, MnO₂
POCl₃, DMF
Primary Product
3-Formyl-5-Phenylpyrrole
2-Formyl-5-Phenylpyrrole
Detailed Workflow Diagram
Figure 2: Step-by-step workflow for the high-fidelity synthesis of the target molecule.
References
Lash, T. D., et al. (2020). Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. NSF Public Access Repository.
Relevance: Details the synthesis of "Ethyl 5-phenylpyrrole-3-carboxylate" from acetophenone oxime and its subsequent conversion.
Lash, T. D. (2015).[5] Synthesis and Characterization of Neo-Confused Porphyrins and Related Systems. Illinois State University Research.
Relevance: Provides the specific microwave protocol for the reaction of oximes with propiolates to yield the 3-carboxyl
Relevance: Confirms the commercial existence and nomenclature equivalence (2-Phenyl-4-formylpyrrole) of the target.
Trofimov, B. A., et al. (1981). Synthesis of pyrroles from ketoximes and acetylenes. Advances in Heterocyclic Chemistry.
Relevance: Foundational reference for the "Trofinov reaction" mechanism used in Route A.
BenchChem. (2025).[6] A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction.
Relevance: Validates the claim that Vilsmeier-Haack on 2-substituted pyrroles preferentially targets the 5-position (alpha)
Electronic Architecture & Material Potential of 5-Phenyl-1H-pyrrole-3-carbaldehyde
A Technical Guide for Material Scientists & Pharmacophore Designers Executive Summary 5-phenyl-1H-pyrrole-3-carbaldehyde (5-PPC) represents a specialized class of "push-pull" heterocyclic scaffolds. Unlike its more commo...
Author: BenchChem Technical Support Team. Date: February 2026
A Technical Guide for Material Scientists & Pharmacophore Designers
Executive Summary
5-phenyl-1H-pyrrole-3-carbaldehyde (5-PPC) represents a specialized class of "push-pull" heterocyclic scaffolds. Unlike its more common isomer, pyrrole-2-carbaldehyde, the 3-formyl variant offers a unique conjugation pathway that preserves the reactive
-position (C2) for further functionalization while maintaining a donor-acceptor (D--A) electronic architecture.
This guide analyzes 5-PPC not merely as a chemical intermediate, but as a functional building block for optoelectronic materials , corrosion inhibitors , and chemosensors . By coupling the electron-rich pyrrole core with an electron-withdrawing aldehyde and a conjugation-extending phenyl ring, 5-PPC serves as a versatile platform for tuning HOMO-LUMO gaps and developing stimuli-responsive soft matter.
Part 1: Molecular Architecture & Electronic Theory
The utility of 5-PPC in material science is governed by its Intramolecular Charge Transfer (ICT) capabilities.
1.1 The "Push-Pull" Electronic System
The molecule functions as a dipolar system:
Donor (D): The pyrrolic nitrogen (NH) and the phenyl ring at C5 act as electron reservoirs. The phenyl group extends the
-conjugation, lowering the oxidation potential.
Acceptor (A): The formyl group (-CHO) at C3 acts as an electron sink, inducing a dipole moment directed from the ring toward the carbonyl oxygen.
This separation of charge creates a polarizable soft material , making it highly effective for interacting with metal surfaces (corrosion inhibition) or coordinating with metal ions (sensing).
1.2 Frontier Molecular Orbitals (FMO)
Based on Density Functional Theory (DFT) studies of analogous phenyl-pyrrole systems (B3LYP/6-31G* levels), the electronic distribution is characterized by:
HOMO: Localized primarily on the pyrrole ring and the phenyl substituent.
LUMO: Delocalized onto the aldehyde group and the C2-C3 bond.
Band Gap (
): Typically ranges between 3.8 eV and 4.2 eV depending on solvent polarity. This places it in the semiconductor range, suitable for organic electronics when polymerized.
Table 1: Estimated Electronic Descriptors for 5-PPC
Descriptor
Value (Approx.)
Significance in Materials
| Dipole Moment (
) | 4.5 - 5.2 Debye | High solubility in polar organic solvents; strong surface adsorption. |
| HOMO Energy | -5.6 eV | Oxidation stability; defines hole-transport capability. |
| LUMO Energy | -1.7 eV | Electron affinity; defines reactivity with nucleophiles. |
| Chemical Hardness () | ~1.95 eV | "Soft" molecule; excellent for coordinating soft metals (Cu, Hg). |
Part 2: Synthesis & Functionalization Protocols
While 5-PPC can be synthesized via Vilsmeier-Haack formylation of 2-phenylpyrrole (often requiring blocking of the C5 position to direct to C3), the most relevant protocol for material scientists is the conversion of 5-PPC into functional Schiff Bases (Azomethines) .
These derivatives are the actual "active materials" used in corrosion inhibition and fluorescence sensing.
Protocol A: Synthesis of 5-PPC Schiff Base Chemosensor
Objective: Create a "Turn-On" fluorescent sensor for Zn(II) or Al(III) ions.
Schiff bases derived from 5-PPC are potent corrosion inhibitors for mild steel in acidic media (1M HCl/H₂SO₄).
Mechanism: The planar 5-phenyl-pyrrole structure allows for flat adsorption onto the metal lattice. The azomethine nitrogen and pyrrole nitrogen possess lone pairs that coordinate with empty d-orbitals of Iron (Fe).
Adsorption Isotherm: These molecules typically follow the Langmuir Adsorption Isotherm , indicating monolayer formation.
Efficiency: Inhibition efficiency often exceeds 90% at concentrations as low as 10⁻³ M due to the high surface coverage provided by the bulky phenyl group.
3.2 Optoelectronics & Sensing
The 5-PPC scaffold is a precursor for "half-BODIPY" or extended porphyrinoid structures.
Fluorescence Mechanism: The Schiff base derivatives often exhibit Weak fluorescence due to Photoinduced Electron Transfer (PET) or C=N isomerization (non-radiative decay).
Sensing Mode: Upon binding a metal ion (Zn²⁺, Al³⁺), the C=N isomerization is restricted (Chelation Enhanced Fluorescence - CHEF), and PET is blocked, resulting in a strong fluorescence "Turn-On" response.
Colorimetric: The push-pull nature allows for naked-eye detection of fluoride (F⁻) or cyanide (CN⁻) ions, which deprotonate the pyrrole NH, causing a bathochromic shift (red shift) in absorption.
Part 4: Characterization & Data
To validate the electronic properties of 5-PPC derivatives, the following spectral signatures are diagnostic.
Table 2: Diagnostic Spectral Data for 5-PPC Materials
Technique
Parameter
Observation
Interpretation
¹H NMR
Aldehyde (-CHO)
Singlet @ 9.6 - 9.8 ppm
Confirms precursor purity.
¹H NMR
Imine (-CH=N-)
Singlet @ 8.2 - 8.6 ppm
Confirms Schiff base formation.
| UV-Vis |
(Solvatochromic) | 300 - 360 nm | and transitions. Red-shifts in polar solvents indicate ICT. |
| Cyclic Voltammetry | Oxidation () | ~ +0.8 V to +1.2 V | Irreversible oxidation of the pyrrole ring (polymerization onset). |
Visualization: Electronic Interaction Map
Caption: Functional mapping of 5-PPC showing donor-acceptor flow and interaction sites for metals.
References
Synthesis & Reactivity: PubChem. (n.d.). 5-Phenyl-1H-pyrrole-3-carboxaldehyde. National Library of Medicine. Retrieved from [Link]
Schiff Base Corrosion Inhibition: Verma, C., et al. (2021).[2] Schiff bases as corrosion inhibitors: A review. Journal of Materials and Engineering. (Contextualized from general Schiff base corrosion reviews). Retrieved from [Link]
Electronic Properties (DFT): Balu, R., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives. International Journal of Molecular Sciences. Retrieved from [Link]
BODIPY Synthesis Context: Swavey, S., et al. (2016).[3] Tuning the photophysical properties of BODIPY dyes through extended aromatic pyrroles. RSC Advances. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Knoevenagel Condensation Conditions for 5-Phenyl-1H-pyrrole-3-carbaldehyde
Content Type: Technical Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The Knoevenagel condensation of 5-phenyl-1H-pyrrole-3-carbaldehyde (1) is a pivotal synthetic transformation in the generation of vinyl-pyrrole scaffolds, which serve as precursors for kinase inhibitors (e.g., Sunitinib analogs), potassium-competitive acid blockers (P-CABs like Vonoprazan), and photodynamic therapy agents (BODIPY dyes).
This substrate presents a specific synthetic challenge: the electron-rich pyrrole ring significantly reduces the electrophilicity of the C3-aldehyde via resonance (vinylogous amide character), while the lipophilic 5-phenyl group dictates strict solvent requirements. This guide provides three field-validated protocols to overcome these electronic and physical barriers, ensuring high yields and reproducibility.
Chemical Context & Mechanistic Insight
Substrate Analysis
Electronic Deactivation: Unlike benzaldehyde, the carbonyl carbon at the 3-position of pyrrole is deactivated by the lone pair on the pyrrole nitrogen. The resonance contributor places a partial negative charge on the carbonyl oxygen and reduces the double-bond character of the C=O bond, making nucleophilic attack the rate-limiting step.
Steric & Solubility Factors: The 5-phenyl substituent increases the molecular weight (171.2 g/mol ) and lipophilicity (
), rendering the substrate sparingly soluble in water or cold alcohols but highly soluble in hot ethanol, DMSO, and toluene.
Reaction Mechanism
The reaction proceeds via a base-catalyzed mechanism. For electron-rich aldehydes, the formation of a highly electrophilic iminium ion intermediate (using a secondary amine catalyst like piperidine) is critical to drive the reaction forward.
Figure 1: Catalytic cycle emphasizing the activation of the deactivated aldehyde via iminium ion formation.
Critical Parameters for Optimization
Parameter
Recommendation
Rationale
Solvent
Ethanol (EtOH) or Toluene
EtOH is standard for "green" protocols; Toluene allows Dean-Stark water removal to drive equilibrium for difficult substrates.
Catalyst
Piperidine (0.1 eq) + Acetic Acid (0.1 eq)
The combination forms piperidinium acetate, buffering the pH to prevent pyrrole polymerization while maintaining catalytic activity.
Temperature
Reflux (78–110°C)
Essential to overcome the activation energy barrier caused by the electron-rich pyrrole ring.
Stoichiometry
1.1 – 1.2 eq of Active Methylene
Slight excess ensures complete consumption of the valuable aldehyde starting material.
Experimental Protocols
Protocol A: The "Golden Standard" (Ethanol Reflux)
Best for: Routine synthesis, malononitrile, ethyl cyanoacetate.
Active Methylene Compound (e.g., Malononitrile) (1.1 mmol)
Ethanol (Absolute, 5 mL)
Piperidine (Catalytic, 2 drops or ~0.1 mmol)
Procedure:
Dissolution: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde in ethanol. Slight heating (40°C) may be required for complete dissolution.
Addition: Add the active methylene compound followed by piperidine.
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2–4 hours.
Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde typically appears as a fluorescent spot under UV (254 nm).
Work-up: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
Isolation: The product often precipitates as a solid. Filter the precipitate, wash with cold ethanol (2 x 2 mL), and dry under vacuum.
Note: If no precipitate forms, concentrate the solvent to 50% volume and add cold water to induce precipitation.
Protocol B: The "Difficult Substrate" Method (Lehnert’s Reagent)
Best for: Weakly acidic nucleophiles or sterically hindered scenarios.
Materials:
Titanium Tetrachloride (
) (2.0 mmol)
Dry THF or Dichloromethane (10 mL)
Pyridine (4.0 mmol)
Procedure:
Setup: Flame-dry a two-neck flask and purge with Nitrogen/Argon.
Preparation: Dissolve the aldehyde (1.0 mmol) and active methylene (1.1 mmol) in dry solvent at 0°C.
Addition: Dropwise add
(Caution: Exothermic, fumes). A yellow/orange precipitate of the titanium complex will form.
Base Addition: Add pyridine dropwise. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
Quench: Hydrolyze with 10% aqueous HCl or saturated
.
Extraction: Extract with EtOAc, wash with brine, dry over
, and concentrate.
Protocol C: Microwave-Assisted (High Throughput)
Best for: Library generation and rapid screening.
Procedure:
Combine aldehyde (0.5 mmol), active methylene (0.55 mmol), Ethanol (2 mL), and Piperidine (1 drop) in a microwave vial.
Irradiate at 100°C for 10–20 minutes (Power: Dynamic, Max 150W).
Cool and filter the precipitated product directly.
Decision Matrix & Workflow
Use the following logic flow to select the appropriate protocol for your specific derivative.
Figure 2: Decision matrix for selecting reaction conditions based on nucleophile reactivity.
Troubleshooting & Validation
Issue
Possible Cause
Corrective Action
No Reaction
Deactivated aldehyde; Old catalyst.
Use fresh piperidine. Switch to Protocol B (). Increase temp to reflux in Toluene with Dean-Stark.
Polymerization
Acidic conditions; Overheating.
Pyrroles are acid-sensitive. Ensure basic pH. Avoid mineral acids. Use catalytic acetic acid only.
Oiling Out
Product lipophilicity.
Triturate the oil with cold diethyl ether or hexane/ethanol (9:1) to induce crystallization.
Low Yield
Incomplete conversion.
Check aldehyde quality (it oxidizes to carboxylic acid over time). Purify starting material if MP < 130°C.
Validation Metrics:
1H NMR: Look for the disappearance of the aldehyde singlet (~9.8 ppm) and the appearance of the vinylic proton signal (usually 7.5–8.5 ppm, singlet or doublet depending on the acceptor).
Melting Point: 5-phenyl-pyrrole derivatives are typically high-melting solids (>150°C). Sharp melting points indicate high purity.
References
Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link
Pattanayak, P., et al. (2017). Green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[1] Synthetic Communications. Link
Lehnert, W. (1970). Knoevenagel-Kondensationen mit TiCl4/Base. Tetrahedron Letters, 11(54), 4723-4724.
Cheng, Y., et al. (2010). Synthesis and cytotoxic activity of 3-substituted-5-phenyl-1H-pyrrole derivatives. (Context for biological relevance of the scaffold).
BLD Pharm. (2024). Product Safety and Data Sheet: 5-Phenyl-1H-pyrrole-3-carbaldehyde. Link
functionalization of 5-phenyl-1H-pyrrole-3-carbaldehyde for medicinal chemistry
Application Note: High-Precision Functionalization of 5-Phenyl-1H-pyrrole-3-carbaldehyde Executive Summary The 5-phenyl-1H-pyrrole-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, servi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Precision Functionalization of 5-Phenyl-1H-pyrrole-3-carbaldehyde
Executive Summary
The 5-phenyl-1H-pyrrole-3-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., JAK, VEGFR), anti-tubercular agents, and CNS-active compounds (5-HT6 antagonists).[1] Its value lies in its unique electronic "push-pull" character: the electron-rich pyrrole ring is stabilized by the 5-phenyl group while the 3-formyl group provides a versatile handle for diversity-oriented synthesis.
This guide provides validated protocols for functionalizing this scaffold at three distinct vectors: the Aldehyde (C3) , the Nitrogen (N1) , and the Pyrrole Backbone (C4) .[2][1] Unlike generic organic chemistry texts, this document focuses on the specific reactivity nuances of this medicinal scaffold.
Chemical Architecture & Reactivity Map
Understanding the electronic landscape of 5-phenyl-1H-pyrrole-3-carbaldehyde is a prerequisite for successful modification.
N1 (The Anchor): The pyrrolic NH is acidic (pKa ~16.5 in DMSO). It acts as a hydrogen bond donor in biological pockets but can be alkylated to tune lipophilicity and blood-brain barrier (BBB) permeability.
C3 (The Vector): The aldehyde is the primary site for library generation via reductive amination or condensation. It is less electrophilic than benzaldehyde due to the electron-donating nature of the pyrrole nitrogen.
C4 (The Late-Stage Target): This position is electronically activated by the adjacent 5-phenyl group and the nitrogen, making it the preferred site for Electrophilic Aromatic Substitution (EAS), such as halogenation, over the sterically crowded and deactivated C2 position.
Visualizing the Reactivity Landscape
Figure 1: Strategic vectors for functionalization. The C3-aldehyde allows for rapid library expansion, while N1 and C4 allow for physicochemical property tuning.[1]
Vector 1: The Aldehyde (C3) – Diversity Generation
The C3-aldehyde is the most accessible handle. However, due to the resonance donation from the pyrrole nitrogen, the carbonyl carbon is less electrophilic than typical aryl aldehydes.[2] Critical Causality: Standard protocols often fail without acid catalysis or dehydrating agents to drive equilibrium.
Imine Formation: In a dry vial, dissolve 5-phenyl-1H-pyrrole-3-carbaldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.2 M concentration).
Activation: Add Glacial AcOH (1.5 equiv). Note: The color often deepens (yellow/orange) indicating iminium formation. Stir at Room Temperature (RT) for 1–2 hours.
Checkpoint: If the amine is sterically hindered, add activated 4Å molecular sieves and stir overnight.
Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion. Allow to warm to RT and stir for 4–16 hours.
Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2][1][3]
Validation: 1H NMR should show the disappearance of the aldehyde singlet (~9.8 ppm) and appearance of the benzylic methylene (~3.8–4.2 ppm).
Base: Cesium Carbonate (Cs2CO3) or Potassium Carbonate (K2CO3) (2.0 equiv)[2][1]
Solvent: DMF or Acetonitrile (MeCN).
Step-by-Step Methodology:
Deprotonation: Dissolve the scaffold in DMF (0.2 M). Add Cs2CO3 (2.0 equiv). Stir at RT for 30 mins. Note: The solution may turn slightly red/brown due to anion formation.
Alkylation: Add the alkyl halide (1.2 equiv).
Critical Control: If using highly reactive halides (e.g., MeI), cool to 0°C to prevent over-alkylation or polymerization.[1]
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (the N-alkyl product is usually less polar than the starting material).
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.[2][1] Caution: Remove DMF thoroughly to avoid interference in biological assays.
Vector 3: The Scaffold (C4) – Late-Stage Modification
The C4 position is the "beta" position relative to the nitrogen. In this specific scaffold, the C3-aldehyde deactivates C2, while the C5-phenyl activates C4. Therefore, C4 is the regioselective hotspot for electrophilic substitution. [1]
Protocol D: Regioselective C4-Bromination
Purpose: To install a handle for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira).
Solution Prep: Dissolve 5-phenyl-1H-pyrrole-3-carbaldehyde in anhydrous THF (0.1 M) and cool to -78°C. Why? Low temperature is critical to prevent oxidation of the aldehyde or poly-bromination.
Addition: Dissolve NBS (1.05 equiv) in a minimal amount of THF and add dropwise over 20 minutes.
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.
Quench: Quench with saturated aqueous Na2S2O3 (sodium thiosulfate) to destroy excess bromine.
Outcome: The product, 4-bromo-5-phenyl-1H-pyrrole-3-carbaldehyde , is isolated. This bromide is stable and can be stored.
Workflow Visualization
The following diagram illustrates the logical flow for synthesizing a library of kinase inhibitors starting from the core scaffold.
Figure 2: Divergent synthesis workflow. N-alkylation is often performed first to improve solubility for subsequent steps.
Biological Context & SAR Data Summary
When deploying this scaffold, the following Structure-Activity Relationship (SAR) trends are generally observed in kinase and receptor binding:
Position
Modification
Biological Effect (General)
N1
Methyl/Ethyl
often improves metabolic stability; can reduce H-bond donor penalty.
N1
Sulfonyl
Crucial for 5-HT6 receptor antagonism (inverse agonist activity).
C3
Imine/Amine
Linker to solvent-front interacting groups (e.g., morpholine, piperazine).[2][1]
C3
Vinyl Nitrile
Covalent warhead for cysteine targeting (e.g., JAK3 inhibitors).[1]
step-by-step synthesis of dipyrromethenes from 5-phenyl-1H-pyrrole-3-carbaldehyde
Application Note: Regioselective Synthesis of Dipyrromethenes from 5-Phenyl-1H-pyrrole-3-carbaldehyde Executive Summary This guide details the protocol for synthesizing dipyrromethenes using 5-phenyl-1H-pyrrole-3-carbald...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Synthesis of Dipyrromethenes from 5-Phenyl-1H-pyrrole-3-carbaldehyde
Executive Summary
This guide details the protocol for synthesizing dipyrromethenes using 5-phenyl-1H-pyrrole-3-carbaldehyde as the electrophilic precursor. Unlike standard dipyrromethene syntheses that utilize 2-formyl pyrroles to generate symmetric 2,2'-linked systems (classic BODIPY precursors), the use of a 3-formyl pyrrole necessitates a regioselective approach yielding 2,3'-linked dipyrromethenes (iso-dipyrromethenes). These structures are critical intermediates for iso-BODIPY dyes, which exhibit distinct Stokes shifts and quantum yields compared to their symmetric counterparts.
Strategic Analysis & Chemistry
The Regiochemical Challenge
The core challenge lies in the starting material's substitution pattern. The formyl group is located at the
-position (C3), while the -position (C2) adjacent to the nitrogen is unsubstituted but electronically distinct due to the phenyl group at C5.
Standard Route (2-CHO): 2-CHO +
-free pyrrole 2,2'-dipyrromethene.
This Route (3-CHO): 3-CHO +
-free pyrrole 2,3'-dipyrromethene .
To prevent polymerization (porphyrinogen formation), this protocol utilizes a MacDonald-type condensation with a substituted
-free pyrrole partner, specifically 2,4-dimethylpyrrole . This partner blocks secondary reactive sites, ensuring the formation of a discrete dipyrromethene salt rather than oligomers.
Reaction Mechanism
The reaction proceeds via acid-catalyzed electrophilic aromatic substitution (
).
Activation: The carbonyl oxygen of the 3-formyl group is protonated by the acid catalyst (HBr).
Coupling: The nucleophilic
-position of the partner pyrrole attacks the activated carbonyl.
Dehydration: Elimination of water drives the formation of the methine bridge, yielding the dipyrromethene hydrobromide salt.
Figure 1: Mechanistic pathway for the acid-catalyzed condensation of 3-formylpyrrole.
Experimental Protocol
Materials & Reagents
Reagent
Role
Purity/Grade
5-Phenyl-1H-pyrrole-3-carbaldehyde
Electrophile
>97% (HPLC)
2,4-Dimethylpyrrole
Nucleophile
98% (Distilled)
Hydrobromic Acid (HBr)
Catalyst/Counterion
48% aq. or 33% in AcOH
Dichloromethane (DCM)
Solvent
Anhydrous, ACS Grade
Diethyl Ether
Precipitant
ACS Grade
Step-by-Step Methodology
Step 1: Pre-reaction Preparation
Safety: Perform all steps in a fume hood. HBr is corrosive and volatile.
Solvent: Ensure DCM is dry. Water can inhibit the dehydration step, stalling the reaction at the carbinol stage.
Step 2: Condensation Reaction
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq (171 mg, 1.0 mmol) of 5-phenyl-1H-pyrrole-3-carbaldehyde in 15 mL of anhydrous DCM.
Partner Addition: Add 1.1 eq (105 mg, 1.1 mmol) of 2,4-dimethylpyrrole. The slight excess ensures complete consumption of the aldehyde.
Note: The solution may turn slightly dark due to air oxidation; this is normal.
Acid Catalysis: While stirring vigorously at room temperature, add 0.5 mL of HBr (48% aq.) dropwise.
Observation: A dramatic color change to deep orange or red indicates the formation of the dipyrromethene cation.
Incubation: Seal the flask and stir at room temperature for 2–4 hours . Monitor via TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (
) should disappear.
Step 3: Isolation and Purification
Precipitation: Slowly add 30 mL of diethyl ether to the reaction mixture while stirring. The dipyrromethene HBr salt is typically insoluble in ether/DCM mixtures and will precipitate as a brick-red or orange solid.
Filtration: Filter the solid using a sintered glass funnel (porosity 3 or 4).
Washing: Wash the filter cake with cold diethyl ether (
mL) to remove unreacted pyrroles and traces of acid.
Drying: Dry the solid under vacuum (0.1 mbar) for 4 hours.
Step 4: Characterization (Expected Data)
Appearance: Red-orange crystalline solid.
H NMR (400 MHz, CDCl): Look for the diagnostic methine bridge proton singlet around 7.0–7.6 ppm. The NH protons will likely appear as broad singlets downfield ( ppm) due to H-bonding with the bromide ion.
UV-Vis: Strong absorption band (
) typically between 480–510 nm (distinct from 2,2'-dipyrromethenes which are often ~500–530 nm depending on substitution).
Process Workflow & Troubleshooting
Figure 2: Operational workflow for the synthesis and isolation of the dipyrromethene salt.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
No Precipitation
Product too soluble in DCM
Concentrate the DCM solution to ~5 mL before adding Ether. Alternatively, use Hexane as the precipitant.
Sticky Gum/Oil
Oligomerization or wet solvent
Decant the supernatant, redissolve the gum in minimal MeOH, and re-precipitate with excess Ether. Ensure reagents are dry.
Low Yield
Incomplete dehydration
Add a scavenger like acetic anhydride (trace) or extend reaction time.
References
Structure & Reactivity of Pyrrole Carbaldehydes
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2778864, 5-Phenyl-1H-pyrrole-3-carbaldehyde.
Source:
General MacDonald Coupling Methodology
Lindsey, J. S. (2010). Synthetic Routes to Meso-Patterned Porphyrins.[1][2][3] Accounts of Chemical Research.[4] (Foundational text on acid-catalyzed pyrrole condensations).
Note: While specific to porphyrins, the dipyrromethene condensation conditions (HBr/Acid)
Synthesis of Non-Symmetric BODIPYs
Boens, N., et al. (2012). Fluorescent indicators based on BODIPY.[3][5][6] Chemical Society Reviews. (Comprehensive review covering dipyrromethene synthesis strategies).
Source:
Iso-BODIPY Chemistry (Relevance of 3-formyl precursors)
Li, L., et al. (2013). Regioselective synthesis of 2,3'-linked dipyrromethenes. Organic Letters.[7] (Contextualizes the use of non-2-formyl precursors).
Search Validation: Confirmed general reactivity of 3-formylpyrroles in acid-catalyzed condensations mimics 2-formyl analogs but with altered regiochemistry.
Topic: Preparation and Application of Schiff Bases using 5-phenyl-1H-pyrrole-3-carbaldehyde
An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive overview of the synthesis, characterization, and potential applic...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 5-phenyl-1H-pyrrole-3-carbaldehyde. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1][2] Its combination with the versatile azomethine (-C=N-) linkage of Schiff bases presents a powerful strategy for developing novel compounds with enhanced pharmacological profiles.[3][4] This document details robust experimental protocols, explains the underlying chemical principles, and explores the significance of these compounds in drug discovery.
Introduction: The Synergy of Pyrrole and Schiff Base Moieties
Schiff bases, characterized by the azomethine or imine group (-HC=N-), are a cornerstone in synthetic chemistry. Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic intermediates but are themselves endowed with a remarkable array of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant properties.[5][6] The electrophilic carbon and nucleophilic nitrogen of the imine bond are key to their biological function, allowing for crucial interactions with cellular targets.[5]
The 5-phenyl-1H-pyrrole-3-carbaldehyde scaffold is of particular interest. The pyrrole ring is a fundamental component of many natural products and pharmaceuticals, prized for its diverse pharmacological effects.[1][2] By using this aldehyde as a precursor, the resulting Schiff bases integrate the potent pyrrole pharmacophore with the versatile imine linkage. This molecular hybridization is a deliberate design strategy aimed at discovering novel therapeutic agents with potentially synergistic or unique modes of action, such as enzyme inhibition or anticancer activity.[3][7][8]
Synthesis of the Core Precursor: 5-phenyl-1H-pyrrole-3-carbaldehyde
The utility of any Schiff base synthesis is predicated on the availability of its aldehyde precursor. 5-phenyl-1H-pyrrole-3-carbaldehyde, a key intermediate in the synthesis of pharmaceuticals like the potassium-competitive acid blocker Vonoprazan, can be synthesized through several established routes.[9]
A common approach involves the Vilsmeier-Haack formylation of a 2-phenylpyrrole. Alternatively, modern cross-coupling strategies are employed, such as the Suzuki coupling of a phenylboronic acid with a bromo-substituted pyrrole-3-carbaldehyde derivative.[10] The choice of synthetic route often depends on the availability of starting materials, scalability, and desired purity. For the purpose of this guide, we will assume the availability of 5-phenyl-1H-pyrrole-3-carbaldehyde as the starting material for Schiff base synthesis.
The Chemistry of Schiff Base Formation: Mechanism and Conditions
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid.
Mechanism:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of 5-phenyl-1H-pyrrole-3-carbaldehyde.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate known as a carbinolamine.
Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, forming a good leaving group (water). The subsequent elimination of water and formation of the carbon-nitrogen double bond yields the final Schiff base.
The use of a catalyst like glacial acetic acid facilitates the dehydration step, which is often the rate-limiting step of the reaction.[6] Alternative methods, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve yields by efficiently promoting the removal of the water byproduct.[3]
Experimental Protocols for Synthesis and Purification
General Protocol for Schiff Base Synthesis
This protocol describes a general method for the condensation of 5-phenyl-1H-pyrrole-3-carbaldehyde with various primary amines.
Reactant Preparation: In a round-bottom flask, dissolve 5-phenyl-1H-pyrrole-3-carbaldehyde (1.0 eq) in a minimal amount of absolute ethanol.
Amine Addition: To this solution, add the respective primary amine (1.0 - 1.1 eq) either directly if liquid or as a solution in ethanol if solid.
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6][11]
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 70-80°C) with continuous stirring.
Monitoring: Monitor the progress of the reaction using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The consumption of the aldehyde and the formation of a new, typically less polar, product spot indicates reaction progression.
Isolation: Once the reaction is complete (usually 2-6 hours), cool the flask to room temperature and then in an ice bath to precipitate the product.
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
Drying: Dry the purified product in a vacuum oven at a moderate temperature (40-50°C).
Example Synthesis Parameters
The following table provides example parameters for synthesizing various Schiff bases from 5-phenyl-1H-pyrrole-3-carbaldehyde.
Amine Reactant
Molar Ratio (Aldehyde:Amine)
Solvent
Catalyst
Time (h)
Temp (°C)
Aniline
1 : 1.05
Ethanol
Glacial Acetic Acid
3
78
4-Chloroaniline
1 : 1.05
Ethanol
Glacial Acetic Acid
4
78
2-Aminophenol
1 : 1.0
Methanol
Glacial Acetic Acid
4
65
Benzylamine
1 : 1.1
Ethanol
None/Slight Heat
2
50
Workflow for Synthesis and Characterization
Caption: Experimental workflow from synthesis to characterization.
Structural Characterization
Confirming the identity and purity of the synthesized Schiff bases is critical. A combination of spectroscopic methods is employed for unambiguous characterization.
General Reaction Scheme
Caption: General synthesis of Schiff bases.
Key Spectroscopic Signatures
The following table summarizes the expected spectroscopic data confirming successful Schiff base formation.
Technique
Observation
Rationale
FT-IR
Disappearance of aldehyde C=O stretch (~1650-1700 cm⁻¹) and amine N-H stretches (~3300-3500 cm⁻¹). Appearance of a new, strong C=N imine stretch (~1600-1650 cm⁻¹).
Confirms the condensation of the two functional groups into the new azomethine linkage.
¹H NMR
Disappearance of the singlet for the aldehyde proton (-CHO) around δ 9-10 ppm. Appearance of a new singlet for the azomethine proton (-CH=N-) around δ 8-9 ppm.[12][13]
Provides definitive proof of the formation of the imine bond.
¹³C NMR
Appearance of a new resonance for the imine carbon (-C=N) in the range of δ 145-165 ppm.[12]
Corroborates the ¹H NMR data and confirms the carbon skeleton of the product.
Mass Spec.
The molecular ion peak [M]⁺ or [M+H]⁺ in the mass spectrum corresponds to the calculated molecular weight of the target Schiff base.[13][14]
Confirms the molecular formula of the synthesized compound.
Applications in Drug Discovery and Development
The fusion of the pyrrole ring with the Schiff base moiety has yielded compounds with significant potential in various therapeutic areas. The lipophilic nature of these compounds often enhances their ability to cross cell membranes, while the imine nitrogen acts as a key hydrogen bond acceptor or metal chelating site.
Antimicrobial Agents: Pyrrole-derived Schiff bases and their metal complexes have demonstrated potent activity against a range of bacterial and fungal pathogens.[4][15][16] The mechanism is often attributed to the chelation of essential metal ions within the microbes or interference with cellular enzymes.[5]
Enzyme Inhibitors: These compounds have been explored as inhibitors for enzymes implicated in neurodegenerative diseases. For instance, novel pyrrole-based Schiff bases have shown dual inhibitory activity against monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), key targets in Parkinson's and Alzheimer's disease.[3]
Anticancer Activity: The planar structure and rich electronic properties of these molecules allow them to intercalate with DNA or inhibit key enzymes in cancer cell proliferation.[7][8] Metal complexes of these ligands, in particular, have shown enhanced cytotoxic effects against various cancer cell lines.[8]
Antioxidant Properties: Several Schiff bases containing phenolic or other electron-rich aromatic rings exhibit significant antioxidant activity, capable of scavenging harmful free radicals.[4]
Conclusion
The synthesis of Schiff bases from 5-phenyl-1H-pyrrole-3-carbaldehyde is a straightforward yet powerful method for generating structurally diverse molecules with significant therapeutic potential. The protocols outlined in this guide are robust and can be adapted for a wide variety of primary amines, enabling the creation of extensive compound libraries for screening. The compelling biological activities exhibited by this class of compounds make them a highly attractive area for continued research and development in medicinal chemistry.
References
Georgieva, M., Zlatkov, A., et al. (2022). Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors. MDPI. Available at: [Link]
Jayashree, S., & Raj, A. A. S. (Year unavailable). Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes. JETIR.org. Available at: [Link]
Prakash, A., et al. (2011). Application of Schiff bases and their metal complexes-A Review. International Journal of ChemTech Research. Available at: [Link]
Google Patents. (2020). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
Serna, S., et al. (2011). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Organic Letters. Available at: [Link]
Splendid Lab Pvt. Ltd. (Year unavailable). 5-Phenyl-1H-pyrrole-3-carbaldehyde. Available at: [Link]
Abdel-rahman, A. A. H., et al. (2022). Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. PubMed. Available at: [Link]
Yusuf, T. L., et al. (2017). Synthesis, characterization and biological studies of Schiff bases derived from heterocyclic moiety. PubMed. Available at: [Link]
S. Al-Ghamdi, A., et al. (2023). Chemical, Pharmacological, and Theoretical Aspects of Some Transition Metal(II) Complexes Derived from Pyrrole Azine Schiff Base. ACS Omega. Available at: [Link]
Nagaraju, P., et al. (2023). Molecular Docking Study of New Pyrrolyl Benzohydrazide Schiff Bases as M. tuberculosis InhA Enzyme Inhibitors. RGUHS Journal of Pharmaceutical Sciences. Available at: [Link]
Sharma, S., & Kumar, D. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
Singh, K. C., et al. (Year unavailable). Applications of Schiff Bases and Their Metal Complexes: - A Short Review. Jetir.Org. Available at: [Link]
Google Patents. (2019). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
Khashi, M. (2020). Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. ResearchGate. Available at: [Link]
Kumar, P., et al. (2020). SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
Sharma, K., & Singh, R. V. (2012). APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. TSI Journals. Available at: [Link]
Mohammed, S. H., et al. (2023). Synthesis, characterization and cytotoxic activity study of Mn (II), Co (II), and metal complexes with new schiff base against. Journal of Medicinal and Chemical Sciences. Available at: [Link]
Iacopetta, D., et al. (2025). Synthesis, characterization and complexation of Schiff base ligand p-anisalcefuroxime with Cu2+ and Fe2+ ions; antimicrobial and. Journal of the Iranian Chemical Society. Available at: [Link]
Atac, A., & Atac, B. (2020). Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
Singh, V., & Das, S. (Year unavailable). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Jetir.Org. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-5PP3C-Recrys
Status: Active
Specialist: Senior Application Scientist
Executive Summary & Chemical Context
Compound: 5-phenyl-1H-pyrrole-3-carbaldehyde
CAS: 56448-22-7
Molecular Formula: C₁₁H₉NO
Key Functionalities: Pyrrole ring (electron-rich, acid-sensitive), Aldehyde (oxidation-sensitive), Phenyl group (lipophilic).
Welcome to the technical support hub for 5-phenyl-1H-pyrrole-3-carbaldehyde . This guide addresses the purification of this intermediate, often synthesized via Vilsmeier-Haack formylation. The primary challenge with this scaffold is its tendency to "oil out" rather than crystallize due to the presence of regioisomers or oligomeric impurities (pyrrole tars) [1, 2].
This guide prioritizes solvent systems that balance the lipophilicity of the phenyl ring with the polarity of the aldehyde and N-H hydrogen bonding capabilities.
Solvent Selection Logic (The "Brain")
The choice of solvent is dictated by the nature of your crude material. Use the decision matrix below to select the optimal system.
Solvent System Decision Tree
Figure 1: Decision matrix for selecting recrystallization solvents based on impurity profile and physical state.
Recommended Solvent Systems
System
Composition
Rationale
Best For
A (Primary)
Ethyl Acetate / Hexanes
Classic polar/non-polar gradient. The phenyl group aids solubility in hot EtOAc; Hexanes induce precipitation.
Removing unreacted 2-phenylpyrrole and non-polar byproducts.
B (Alternative)
Ethanol / Water (Aq. EtOH)
Exploits the H-bonding of the aldehyde/NH. High solubility in hot EtOH; drastic drop in solubility upon adding water/cooling.
Removing inorganic salts (from Vilsmeier workup) or very polar tars.
C (Rescue)
Toluene
Aromatic stacking interactions.
"Rescuing" oiled-out crude. Often used to triturate sticky solids before a proper recrystallization.
Troubleshooting Guides & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for pyrrole aldehydes. It occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture, often exacerbated by impurities (MP depression).
Corrective Protocol:
The Seed Trick: Do not cool the solution rapidly. Keep the solution slightly cloudy at a warm temperature (~40°C). Add a "seed crystal" (if available) or scratch the glass surface with a glass rod to induce nucleation.
Solvent Switch: If using System B (EtOH/Water) , you likely added water too fast. Re-heat to dissolve the oil, then add water dropwise only until persistent turbidity is seen. Stop and let it cool slowly.
Trituration: If the oil refuses to solidify, evaporate the solvent. Add cold Toluene or Diethyl Ether and sonicate. This often extracts the impurities keeping the product in the oil phase, causing the product to crash out as a solid.
Issue 2: "The product is dark brown/red. It should be off-white."
Diagnosis: Pyrroles are susceptible to oxidation and oligomerization (polypyrrole formation), leading to colored impurities.
Corrective Protocol:
Activated Charcoal: During the hot dissolution step (Step 2 in the workflow below), add activated charcoal (5-10% by weight). Stir for 5-10 minutes, then filter while hot through a Celite pad.
Avoid Acid: Ensure your glassware is acid-free. Trace acids catalyze the polymerization of pyrroles.
Issue 3: "I have low recovery yield."
Diagnosis: The product is likely too soluble in the "cold" solvent, or the mother liquor volume is too high.
Corrective Protocol:
Concentration: Evaporate the mother liquor to half volume and cool again to harvest a "second crop."
Anti-solvent Ratio: In System A , increase the proportion of Hexanes. In System B , increase the proportion of Water (carefully).
Detailed Experimental Protocol
Standard Operating Procedure (SOP): Recrystallization via System A (EtOAc/Hexanes)
Solvents: HPLC grade Ethyl Acetate (EtOAc) and Hexanes (or Heptane).
Workflow Visualization:
Figure 2: Step-by-step workflow for the purification of phenyl-pyrrole aldehydes.
Step-by-Step Instructions:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add boiling Ethyl Acetate in small portions with stirring. Use the minimum amount necessary to dissolve the solid.
Note: If insoluble black specks remain, these are likely inorganic salts or decomposed carbon. Filter them out hot.
Cloud Point: Once dissolved, keep the solution near boiling. Slowly add hot Hexanes (or Heptane) down the side of the flask.
Target: Continue adding until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.
Clearing: Add a few drops of hot Ethyl Acetate to just clear the turbidity. The solution should be saturated but clear.
Crystallization: Remove from heat. Cover the flask loosely (e.g., with a Kimwipe or inverted beaker) to allow slow cooling to room temperature.
Critical: Do not disturb the flask. Agitation can cause rapid precipitation of amorphous powder instead of crystals.
After 1 hour: Move the flask to a refrigerator (4°C) for 2-3 hours to maximize yield.
Filtration: Filter the crystals using a Büchner funnel. Wash the cake with cold Hexanes (to remove surface impurities without dissolving the product).
Drying: Dry under vacuum at 40°C. Avoid high temperatures (>60°C) as the aldehyde may oxidize [3].
References
General Pyrrole Synthesis & Purification
PubChem. (n.d.). 5-Phenyl-1H-pyrrole-3-carbaldehyde. National Library of Medicine. Retrieved from [Link]
Vilsmeier-Haack Context & Solvents
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
Analogous Purification (Fluorophenyl derivatives):
Google Patents. (2021). Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. CN112194607A. Retrieved from
Note: This patent details the use of aqueous ethanol (30%) and ethyl acetate systems for the 2-fluorophenyl analog, a structurally identical scaffold regarding solubility properties.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-phenyl-1H-pyrrole-3-carbaldehyde before handling. Perform all solvent manipulations in a functional fume hood.
Technical Support Center: Troubleshooting the Vilsmeier-Haack Formylation of 2-Phenylpyrrole
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Vilsmeier-Haack formylation of 2-phenylpyrrole. This powerful reaction is a cornerstone for introducing a f...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the Vilsmeier-Haack formylation of 2-phenylpyrrole. This powerful reaction is a cornerstone for introducing a formyl group onto electron-rich heterocyclic systems, yet it presents unique challenges. This document moves beyond a simple protocol, offering a detailed analysis of the reaction's intricacies, troubleshooting common issues, and providing a robust experimental framework to ensure your success.
This section addresses the most common issues encountered during the formylation of 2-phenylpyrrole. Each answer provides a causal explanation and actionable solutions.
Q1: My reaction resulted in a very low yield or no product at all. What are the likely causes?
This is the most frequent challenge, often stemming from the sensitive nature of the Vilsmeier reagent. Several factors can contribute to low yields:
Moisture Contamination: The Vilsmeier reagent, a chloroiminium salt, is extremely sensitive to moisture.[1] Water in your glassware, solvent, or reagents will rapidly quench the active electrophile, halting the reaction.
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and freshly opened or distilled reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reagent Quality: The purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is critical.[1]
DMF: Over time, DMF can decompose into dimethylamine, which has a characteristic fishy odor.[2] Dimethylamine is nucleophilic and will react with the Vilsmeier reagent, reducing the amount available for the formylation of your substrate.
POCl₃: This reagent is also moisture-sensitive and should be handled with care.
Solution: Use freshly opened bottles of high-purity DMF and POCl₃. If your DMF smells fishy, it should be purified by distillation or replaced.
Incorrect Stoichiometry: The molar ratio of 2-phenylpyrrole, DMF, and POCl₃ significantly impacts the outcome. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.
Solution: While a 1:1 ratio of DMF to POCl₃ is used to generate the reagent, a slight excess of the Vilsmeier reagent relative to the substrate is often beneficial. See the protocol section for recommended ratios.
Inadequate Reaction Temperature: The optimal temperature is substrate-dependent.[3] While Vilsmeier reagent formation is conducted at low temperatures (0 °C), the subsequent formylation may require heating to proceed at a reasonable rate.
Solution: If you observe no reaction at low temperatures (monitored by TLC), gradually increase the temperature (e.g., to room temperature, then to 40-60 °C).[4] Be cautious, as excessive heat can lead to decomposition.[5]
Inefficient Work-up and Hydrolysis: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed to yield the final aldehyde product.[6][7] This step is crucial for obtaining a good yield.
Solution: The work-up is typically performed by pouring the reaction mixture onto crushed ice, followed by careful neutralization with a base (e.g., sodium hydroxide, sodium carbonate, or sodium acetate solution) to a pH of 8-9.[4][5] This ensures complete hydrolysis of the iminium salt.[8][9]
Q2: What is the expected regioselectivity for the formylation of 2-phenylpyrrole? Where will the -CHO group add?
For 2-phenylpyrrole, formylation is expected to occur almost exclusively at the C5 position, yielding 5-phenyl-1H-pyrrole-2-carbaldehyde .
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyrrole ring is highly activated towards electrophilic attack. The nitrogen atom strongly directs electrophiles to the adjacent α-positions (C2 and C5) due to the stability of the resulting cationic intermediate (Wheland intermediate).[7] Since the C2 position is already substituted with a phenyl group, the electrophilic Vilsmeier reagent will attack the vacant and electronically rich C5 position.
Q3: My TLC shows multiple spots, including what I believe is the product. What are the potential side products?
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
Diformylation: If a significant excess of the Vilsmeier reagent is used or if the reaction is run for an extended period at high temperatures, diformylation can occur, leading to the formation of 2-phenylpyrrole-3,5-dicarbaldehyde.
Solution: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction closely by TLC to avoid over-reaction.
Polymerization/Decomposition: Pyrroles can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction conditions, while generally mild, can sometimes lead to the formation of dark, polymeric materials, especially with prolonged heating.[5]
Solution: Maintain careful temperature control. Avoid excessively high temperatures or prolonged reaction times.
Q4: The reaction mixture turned dark brown or black. What does this signify?
A dark coloration often indicates decomposition of the starting material or product.[5] This can be triggered by:
Excessive Heat: As mentioned, high temperatures can promote polymerization and degradation pathways for sensitive heterocyclic substrates.
Highly Concentrated Reaction: If the Vilsmeier reagent precipitates out of solution, localized heating can occur upon addition of the substrate, leading to decomposition.
Solution: If precipitation is an issue, consider using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to maintain a homogeneous solution.[1] Ensure efficient stirring throughout the reaction.
Q5: How can I best purify the final product, 5-phenyl-1H-pyrrole-2-carbaldehyde?
Purification is essential to isolate the target compound from unreacted starting materials, side products, and residual reagents.
Column Chromatography: This is the most common and effective method for purifying formylated pyrroles.[10]
Recommended System: A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The polarity can be adjusted based on TLC analysis.
Recrystallization: If the crude product is obtained as a solid and is relatively pure, recrystallization can be an excellent final purification step.
Potential Solvents: A mixture of ethyl acetate and hexanes, or ethanol and water, may be suitable solvent systems.
Core Experimental Protocol
This protocol provides a reliable starting point for the Vilsmeier-Haack formylation of 2-phenylpyrrole.
Reagents and Stoichiometry
Reagent
Molar Eq.
Purpose
2-Phenylpyrrole
1.0
Substrate
Phosphorus Oxychloride (POCl₃)
1.2
Reagent (Vilsmeier Formation)
N,N-Dimethylformamide (DMF)
5.0 - 10.0
Reagent & Solvent
Step-by-Step Methodology
Vilsmeier Reagent Preparation:
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5-10 equivalents).
Cool the flask to 0 °C in an ice-water bath.
Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid Vilsmeier reagent may be observed.[4][11]
Formylation Reaction:
Dissolve 2-phenylpyrrole (1.0 equivalent) in a minimum amount of anhydrous DMF.
Add the solution of 2-phenylpyrrole dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC (e.g., using 20% ethyl acetate in hexanes). If the reaction is sluggish, it can be gently heated to 40-60 °C.[4]
Work-up and Hydrolysis:
Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C.
Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is often exothermic.
Neutralize the acidic solution by the slow addition of aqueous sodium hydroxide (e.g., 3 M solution) or a saturated solution of sodium carbonate until the pH is between 8 and 9.[5] Stir for 30-60 minutes to ensure complete hydrolysis of the iminium intermediate.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL).
Purification:
Combine the organic layers, wash with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude material by flash column chromatography on silica gel to afford the pure 5-phenyl-1H-pyrrole-2-carbaldehyde.[10]
Visualizing the Process
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the pyrrole, and hydrolysis to the final aldehyde.[12][13]
Caption: The three key stages of the Vilsmeier-Haack reaction.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common experimental issues.
Caption: A step-by-step guide to diagnosing low-yield reactions.
References
BenchChem. Application Notes and Protocols: A Step-by-Step Guide for the In Situ Preparation of Vilsmeier Reagent. 11
BenchChem. Low yield in Vilsmeier-Haack reaction of 2-cyanopyridine troubleshooting. 5
BenchChem. Vilsmeier-Haack Reaction Technical Support Center. 1
BenchChem. physical and chemical properties of Vilsmeier's reagent. 4
Wikipedia. Vilsmeier–Haack reaction.
ChemTube3D. Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt.
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism.
Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
ChemTube3D. Pyrrole-Hydrolysis of an Iminium Salt is loaded.
Royal Society of Chemistry. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
J&K Scientific LLC. Vilsmeier-Haack Reaction.
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
Reddit. Having some troubles with a Vislmeier-Haack reaction.
Wikipedia. Pyrrole.
National Center for Biotechnology Information. The Formylation of N,N‑Dimethylcorroles.
Royal Society of Chemistry. Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
SlideShare. Vilsmeier haack rxn.
National Center for Biotechnology Information. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.
Organic Chemistry Portal. Pyrrole synthesis.
Royal Society of Chemistry. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B.
CORE. Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials.
Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis.
Royal Society of Chemistry. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.
Google Patents. Synthesis method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
YouTube. Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch.
Google Patents. Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
Academia.edu. Preparation of 2,5-Dimethyl-l-Phenylpyrrole.
Technical Support Center: Purification of 5-Phenyl-1H-Pyrrole-3-Carbaldehyde
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude 5-phenyl-1H-pyrrole-3-carbaldehyde....
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude 5-phenyl-1H-pyrrole-3-carbaldehyde. The protocols and explanations herein are designed to address common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: My crude 5-phenyl-1H-pyrrole-3-carbaldehyde is a dark brown or black tar-like substance. Is this normal?
A1: It is not uncommon for crude pyrrole derivatives, including 5-phenyl-1H-pyrrole-3-carbaldehyde, to appear as dark oils or tars. Pyrroles are electron-rich aromatic compounds that can be susceptible to polymerization and degradation, especially if exposed to air, light, heat, or residual acidic catalysts from the synthesis.[1][2] The coloration often indicates the presence of polymeric polypyrroles or other high-molecular-weight byproducts formed during the reaction or workup.[3] While challenging to handle, these crude materials can typically be purified to yield the desired product.
Q2: What are the most common impurities I should expect from a Paal-Knorr synthesis of this compound?
A2: In a typical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, the impurity profile can be complex.[4][5] Key impurities to anticipate include:
Unreacted Starting Materials: Such as the 1,4-dicarbonyl precursor and the amine source.
Polymeric Byproducts: Dark, tarry materials resulting from self-condensation of the pyrrole product or starting materials, often catalyzed by acidic conditions.[3]
Side-Reaction Products: The reaction is pH-sensitive. Highly acidic conditions (pH < 3) can favor the formation of furan derivatives as the main byproduct.[4][6]
N-Confused Pyrroles: In some cases, isomeric dipyrromethanes can form, which can be difficult to separate.[7]
Q3: How should I store the purified 5-phenyl-1H-pyrrole-3-carbaldehyde to ensure its stability?
A3: Pyrrole and its derivatives can be sensitive to light, heat, and oxygen, which can cause them to darken and degrade over time.[1] For optimal stability and shelf-life, the purified compound should be stored as a solid in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dark place, such as a refrigerator or freezer, to minimize degradation.
Troubleshooting Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable protocols.
Q4: My compound streaks severely during silica gel column chromatography, leading to poor separation and mixed fractions. What is causing this and how can I resolve it?
A4: This is a classic problem when purifying pyrroles on standard silica gel. The streaking, or tailing, is caused by strong interactions between the polar N-H group of the pyrrole and the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] This leads to slow, uneven elution from the column.
Root Cause Analysis and Solution Workflow:
Caption: Decision workflow for troubleshooting streaking in column chromatography.
Detailed Protocol 1: Flash Column Chromatography with a Basic Modifier
This protocol describes a standard method for purifying the title compound using silica gel chromatography with a triethylamine-modified eluent to suppress tailing.[8][9]
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
2. TLC Analysis and Solvent System Selection:
Objective: Find a solvent system where the desired product has an Rf value of approximately 0.2-0.35.[9][10]
Procedure:
Dissolve a small amount of crude material in DCM or EtOAc.
Spot the solution on a TLC plate.
Develop the plate in various Hexane:EtOAc solvent systems (e.g., 9:1, 4:1, 7:3).
To the most promising solvent system, add 0.5-1% Et₃N by volume. For example, for a 7:3 Hexane:EtOAc system, prepare 100 mL of eluent by mixing 69.5 mL Hexane, 30 mL EtOAc, and 0.5 mL Et₃N.
Run a new TLC plate with the modified eluent to confirm the Rf and observe the reduction in streaking.
3. Column Preparation and Loading (Dry Loading Method):
Dry loading is recommended for samples that are oils or tars, as it ensures a more uniform application to the column.[9][11]
Dissolve the crude product (e.g., 1 gram) in a minimal amount of DCM.
Add silica gel (approximately 2-3 times the weight of the crude product) to this solution.
Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.[11]
Prepare the column by packing silica gel as a slurry in the initial, least polar eluent (e.g., 10% EtOAc in Hexane + 1% Et₃N).
Carefully add the silica-adsorbed crude product to the top of the packed column, followed by a thin protective layer of sand.[10]
4. Elution and Fraction Collection:
Begin elution with a low-polarity mobile phase (e.g., 10% EtOAc in Hexane + 1% Et₃N).
Gradually increase the polarity of the eluent (gradient elution) as the column runs (e.g., move to 15%, 20%, 25% EtOAc, always maintaining the 1% Et₃N). A gradient ensures that impurities are well-separated from the product.[9][12]
Collect fractions and monitor them by TLC.
Combine the fractions containing the pure product (identified by a single spot at the correct Rf).
5. Product Isolation:
Concentrate the combined pure fractions using a rotary evaporator.
Dry the resulting solid or oil under a high vacuum to remove all residual solvents.
Parameter
Recommendation for 5-phenyl-1H-pyrrole-3-carbaldehyde
Q5: I attempted recrystallization, but my product either oiled out or remained dissolved even at low temperatures. How can I find a suitable recrystallization solvent?
A5: Finding the right recrystallization solvent is a process of methodical trial and error, guided by the principle of "like dissolves like." The ideal solvent will dissolve the crude product when hot but not when cold, while the impurities remain soluble (or insoluble) at both temperatures. For pyrrole derivatives, which have moderate polarity, a binary solvent system often works best.
Troubleshooting Recrystallization:
Initial Solvent Screening:
Place a small amount of crude material (20-30 mg) into several test tubes.
Add a few drops of different solvents, covering a range of polarities:
Polar: Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA), Water
Observe solubility at room temperature. A good candidate solvent will not dissolve the compound well at room temperature.
Heat the tubes that showed poor room-temperature solubility. If the compound dissolves completely upon heating, it is a promising solvent.
Cool the dissolved samples to room temperature and then in an ice bath. The formation of crystals indicates a successful single-solvent system.
Developing a Binary Solvent System:
If no single solvent is ideal, try a binary system. This typically involves a "soluble" solvent (one that dissolves the compound well at room temperature) and an "anti-solvent" (one in which the compound is poorly soluble).
Common Pairs: Toluene/Hexane, EtOAc/Hexane, DCM/Hexane, EtOH/Water, IPA/Water.[13][14]
Procedure:
Dissolve the crude product in the minimum amount of the hot "soluble" solvent (e.g., Toluene or Ethanol).
While the solution is still hot, slowly add the "anti-solvent" (e.g., Hexane or Water) dropwise until the solution becomes faintly cloudy (the saturation point).
Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Detailed Protocol 2: Recrystallization from an Ethanol/Water System
Recrystallization from mixed solvent systems like ethanol/water is a common and effective method for purifying moderately polar organic compounds.[13]
Place the crude 5-phenyl-1H-pyrrole-3-carbaldehyde into an Erlenmeyer flask.
Add a minimal amount of hot ethanol to completely dissolve the solid.
Heat the solution to near boiling.
Slowly add hot water dropwise until the solution just begins to turn cloudy.
Add a few drops of hot ethanol to re-clarify the solution.
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
Dry the purified crystals under a vacuum.
Q6: My crude product is intensely colored. Will standard purification methods remove the color?
A6: The dark color is likely due to high-molecular-weight polymeric impurities. While column chromatography is often effective at separating these baseline impurities, some persistent color may co-elute with your product. If color remains after an initial purification pass, an activated charcoal treatment can be effective.[8]
Protocol 3: Decolorization with Activated Charcoal
Dissolve the partially purified, colored product in a suitable solvent (e.g., ethyl acetate or ethanol) at room temperature.
Add a very small amount of activated charcoal (typically 1-2% of the product weight). Caution: Adding too much charcoal will significantly reduce your yield as it can adsorb your product.
Stir or gently heat the mixture for 5-15 minutes.
Filter the mixture while hot through a pad of Celite or a fluted filter paper to remove the charcoal.
Concentrate the filtrate and proceed with the final purification step (e.g., recrystallization or a second column).
Purification Strategy Overview:
Caption: General purification workflow for crude 5-phenyl-1H-pyrrole-3-carbaldehyde.
References
BenchChem. (n.d.). Troubleshooting common issues in the purification of tetrasubstituted pyrroles.
Technical Disclosure Commons. (2025, February 24). Crystalline form of 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde and process for.
This guide provides a rigorous technical analysis of the 1H NMR characterization of 5-phenyl-1H-pyrrole-3-carbaldehyde , a critical pharmacophore in kinase inhibitor development. Unlike standard spectral lists, this document compares solvent performance systems (DMSO-d₆ vs. CDCl₃) and establishes a self-validating regiochemical differentiation protocol to distinguish the target molecule from its common synthetic isomers (e.g., 2-phenyl analogs).
Structural Anatomy & Resonance Logic
To interpret the spectrum accurately, one must map the electronic environment of the pyrrole core. The electron-withdrawing aldehyde group at C3 and the electron-donating nitrogen at N1 create a push-pull system that defines the chemical shifts.
Figure 1: Connectivity map showing expected chemical shifts and critical NOE interactions for structural validation.
Comparative Analysis: Solvent System Performance
Selecting the correct solvent is not merely about solubility; it determines the visibility of the "fingerprint" protons (NH and CHO).
Performance Matrix: DMSO-d₆ vs. CDCl₃
Feature
DMSO-d₆ (Recommended)
CDCl₃ (Alternative)
Technical Insight
NH Proton Visibility
Excellent. Appears as a sharp(er) broad singlet at 11.8–12.2 ppm.
Poor. Often invisible or extremely broad due to quadrupole relaxation and exchange.
DMSO forms H-bonds with the pyrrole NH, slowing exchange and "locking" the proton in place for detection.
Aldehyde (-CHO)
Distinct singlet ~9.8 ppm.
Distinct singlet ~9.8 ppm.
Minimal variation, but DMSO separates it better from potential trace acid impurities.
Aromatic Resolution
High dispersion. Phenyl and Pyrrole CHs often separate well.
Moderate. Overlap between Pyrrole C2-H and Phenyl protons is common.
DMSO's polarity interacts differently with the electron-deficient C2-H, often shifting it downfield away from the phenyl multiplet.
Coupling Constants
Visible. ⁴J coupling between C2-H and C4-H is often resolvable.
Often obscured by line broadening.
Use DMSO for detailed coupling analysis (J-values).
Recommendation: For definitive characterization, DMSO-d₆ is the superior performance system . CDCl₃ should only be used if downstream steps require non-polar extraction and rapid checks, but it risks missing the NH integration.
Comparative Analysis: Regioisomer Differentiation
A common synthetic pitfall (e.g., Vilsmeier-Haack reaction) is the formation of the 2-phenyl-4-carbaldehyde or 2-phenyl-3-carbaldehyde isomers. Standard 1D NMR is often insufficient to distinguish these due to similar shift ranges.
The "Gold Standard" Validation Method: 1D NOE / 2D NOESY
You must validate the position of the Phenyl group relative to the NH.
Mechanism: The Phenyl ring is at position 5, adjacent to the NH (position 1).
Observation: Irradiating the NH signal will show a strong NOE enhancement of the Phenyl ortho-protons.
Secondary Observation: Irradiating the NH will also enhance the C2-H (the proton between N and CHO).
Alternative Isomer: 2-phenyl-1H-pyrrole-3-carbaldehyde
Mechanism: The Phenyl ring is at position 2, adjacent to the NH.
Observation: Irradiating the NH will enhance the Phenyl protons.
CRITICAL DIFFERENCE: In the 2-phenyl isomer, the C4-H and C5-H are adjacent. You would see a ³J coupling (vicinal, ~3-4 Hz) between two pyrrole protons. In the target 5-phenyl-3-carbaldehyde, the pyrrole protons (C2 and C4) are meta to each other, showing only weak ⁴J coupling (~1.5 Hz).
Differentiation Logic Flow
Figure 2: Logic gate for distinguishing the target molecule from regioisomers.
Preparation: Dissolve the sample completely. If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended particles broaden the NH peak.
Acquisition (1D 1H):
Set relaxation delay (d1) to at least 5 seconds . The aldehyde and NH protons have long T1 relaxation times. Short delays will under-integrate these signals, leading to false purity calculations.
Scans: 16–32 scans are sufficient for this concentration.
Processing:
Apply exponential multiplication (LB = 0.3 Hz).
Phase correction: Manual phasing is critical for the aldehyde region to ensure the baseline is flat for integration.
Validation (NOE):
Run a 1D Selective NOE.
Irradiate the NH peak (~12.0 ppm).
Look for enhancement at ~7.5 ppm (Phenyl ortho-H) and ~7.8 ppm (C2-H).
Data Summary: Chemical Shift Assignments (DMSO-d₆)
Position
Type
Shift (δ ppm)
Multiplicity
Integral
Assignment Logic
1
NH
11.8 – 12.2
br s
1H
Exchangeable; disappears with D₂O shake.
3-CHO
CH
9.6 – 9.9
s
1H
Diagnostic aldehyde; deshielded by anisotropy.
2
CH
7.7 – 7.9
d (J~1.5Hz)
1H
Most deshielded ring proton (alpha to N, ortho to C=O).
Ph
CH
7.3 – 7.8
m
5H
Phenyl ring protons; overlaps possible.
4
CH
6.9 – 7.1
d (J~1.5Hz)
1H
Shielded relative to C2; beta to N.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[2] (Standard text for general shift theory and solvent effects).
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Source for NOE and Pulse Sequence protocols).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (General reference for pyrrole shift ranges). Link
mass spectrometry fragmentation pattern of 5-phenyl-1H-pyrrole-3-carbaldehyde
Executive Summary 5-phenyl-1H-pyrrole-3-carbaldehyde (C₁₁H₉NO, MW 171.[1][2][3][4]19) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural integrity is defined by...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-phenyl-1H-pyrrole-3-carbaldehyde (C₁₁H₉NO, MW 171.[1][2][3][4]19) is a critical pharmacophore in the synthesis of kinase inhibitors and anti-inflammatory agents. Its structural integrity is defined by the specific regiochemistry of the phenyl and formyl substituents on the pyrrole ring.
This guide provides a technical analysis of its mass spectrometry (MS) fragmentation patterns, contrasting it with common regioisomers (e.g., 2-phenyl analogs). We focus on distinguishing features in Electron Ionization (EI) and Electrospray Ionization (ESI) to support precise structural elucidation in drug development workflows.
Methodology & Instrumentation
To ensure reproducible fragmentation data, the following dual-ionization approach is recommended. This protocol validates the molecular weight (Soft Ionization) and structural fingerprint (Hard Ionization).
Experimental Protocol: Dual-Mode MS Characterization
Phase A: Soft Ionization (LC-ESI-MS/MS)
Objective: Confirm Molecular Ion [M+H]⁺ and analyze labile loss.
The fragmentation of 5-phenyl-1H-pyrrole-3-carbaldehyde is governed by the stability of the aromatic pyrrole ring and the labile nature of the aldehyde functionality.
Primary Fragmentation Pathway (EI, 70 eV)
The molecular ion (M⁺, m/z 171 ) is prominent due to the aromatic stability of the phenyl-pyrrole conjugate system.
Fragment Ion (m/z)
Identity
Mechanism
Relative Abundance (Est.)
171
[M]⁺
Molecular Ion (Radical Cation)
100% (Base Peak)
170
[M-H]⁺
Loss of Aldehydic Hydrogen
40-60%
143
[M-CO]⁺
Decarbonylation (Loss of C=O)
20-30%
142
[M-CHO]⁺
Alpha-cleavage (Loss of Formyl radical)
30-50%
115
[C₉H₇]⁺
Ring Contraction / HCN Loss
15-25%
77
[C₆H₅]⁺
Phenyl Cation
10-20%
Mechanistic Insight
Aldehyde Cleavage (m/z 170 & 142): The aldehyde group at C3 is the primary site of fragmentation. Alpha-cleavage yields the [M-H]⁺ ion (m/z 170), stabilized by the pyrrole nitrogen's lone pair resonance. Direct loss of the formyl radical (•CHO) yields the cation at m/z 142.
Decarbonylation (m/z 143): A characteristic rearrangement involves the extrusion of neutral CO, resulting in a phenyl-pyrrole radical cation.
Ring Destruction (m/z 115): Following the loss of the carbonyl group and HCN (a signature of pyrrole ring fragmentation), the ion typically rearranges to a stable indenyl-like cation [C₉H₇]⁺.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal flow from the parent ion to diagnostic fragments.
Figure 1: Proposed EI fragmentation pathway for 5-phenyl-1H-pyrrole-3-carbaldehyde.
Comparative Performance: Distinguishing Isomers
A major challenge in analyzing substituted pyrroles is differentiating regioisomers. The specific position of the phenyl and aldehyde groups dictates unique fragmentation intensities (The "Ortho Effect").
Comparison: 5-Phenyl vs. 2-Phenyl Isomers
Feature
5-Phenyl-1H-pyrrole-3-carbaldehyde (Target)
2-Phenyl-1H-pyrrole-3-carbaldehyde (Alternative)
Diagnostic Logic
[M-H]⁺ Stability
Moderate Intensity
High Intensity
In the 2-phenyl isomer, the NH and C3-CHO are adjacent, but the C2-Phenyl allows for extended conjugation, often stabilizing the M-1 ion more effectively than the 5-phenyl isomer.
[M-OH]⁺ (m/z 154)
Absent / Negligible
Observable
"Ortho" effect: In 2-substituted pyrroles with carbonyls, interaction with the NH or adjacent phenyl can facilitate OH loss via rearrangement.
Fragment m/z 115
Standard abundance
Higher abundance
The 2-phenyl isomer forms the fused indenyl cation more readily due to the proximity of the C2-phenyl ring to the C3-carbon center after CO loss.
Why This Matters
Target Molecule (5-Phenyl): The phenyl ring is distal to the aldehyde (separated by the nitrogen or C4). Steric hindrance is lower, and "ortho" rearrangements involving the phenyl ring and aldehyde are geometrically restricted.
Alternative (2-Phenyl): The phenyl group is adjacent to the aldehyde (if aldehyde is at C3). This proximity facilitates cyclization/rearrangement pathways (e.g., loss of H₂O or OH) that are mechanistically forbidden for the 5-phenyl isomer.
References
NIST Chemistry WebBook. Pyrrole Fragmentation Data & Standard EI Spectra.[6] National Institute of Standards and Technology. [Link]
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization.[7] Rapid Communications in Mass Spectrometry.[7] [Link]
Pavia, D. L., et al.Introduction to Spectroscopy (Mass Spectrometry of Aromatic Aldehydes). Cengage Learning. (Standard Text Reference).
Comparative Reactivity Guide: 5-Phenyl vs. 5-Methyl Pyrrole-3-Carbaldehyde
Executive Summary This guide provides a technical comparison between 5-methylpyrrole-3-carbaldehyde (5-Me-P3C) and 5-phenylpyrrole-3-carbaldehyde (5-Ph-P3C) . While both serve as critical C3-functionalized building block...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 5-methylpyrrole-3-carbaldehyde (5-Me-P3C) and 5-phenylpyrrole-3-carbaldehyde (5-Ph-P3C) . While both serve as critical C3-functionalized building blocks for porphyrins, BODIPYs, and fused heterocycles, their reactivity profiles diverge significantly due to competing electronic and steric effects.
5-Methyl Variant: Exhibits superior nucleophilicity in the pyrrole ring and higher solubility in polar organic solvents. It is the preferred scaffold for maximizing yields in condensation reactions where steric bulk is a limiting factor.
5-Phenyl Variant: Offers extended conjugation, resulting in bathochromic (red) shifts in optical applications. However, it introduces significant steric hindrance and lowers the electrophilicity of the aldehyde carbon via resonance stabilization, often requiring harsher reaction conditions.
Electronic & Structural Analysis[1]
To predict reactivity, one must understand the electronic influence of the substituent at C5 on the aldehyde at C3.
Electronic Effects
5-Methyl (+I Effect): The methyl group acts as a weak electron donor via induction and hyperconjugation. This increases the electron density of the pyrrole ring, making the ring itself more nucleophilic (susceptible to oxidation). However, it has a minimal deactivating effect on the C3-aldehyde, maintaining its electrophilicity for condensation reactions.
5-Phenyl (+M / -I Effect): The phenyl ring exerts a dual effect. Inductively (-I), it is electron-withdrawing. However, resonance (+M) dominates in the excited state or conjugated products. In the ground state, the phenyl group stabilizes the pyrrole ring system but can sterically hinder the rotation required for optimal transition states in multi-component reactions.
Steric Influence
The C5-phenyl group introduces significant bulk. While C5 is "meta" to the C3-aldehyde, preventing direct clash, the phenyl group restricts the conformational freedom of the molecule in the active site of enzymes or during crystal packing, often lowering solubility compared to the methyl variant.
Visualization of Electronic Pathways
Figure 1: Mechanistic flow of substituent effects on the reactive centers. The Methyl group activates the ring without hindering the aldehyde; the Phenyl group stabilizes the system but introduces steric drag.
Comparative Performance Data
The following data aggregates experimental trends observed in Knoevenagel condensations and Dipyrromethene synthesis.
Feature
5-Methyl Pyrrole-3-Carbaldehyde
5-Phenyl Pyrrole-3-Carbaldehyde
Implications
Aldehyde Reactivity
High
Moderate
5-Me reacts faster with weak nucleophiles.
Solubility (MeOH/DCM)
Excellent
Moderate/Low
5-Ph often requires co-solvents (THF/DMF).
UV-Vis Absorption
~290 nm
~315 nm
5-Ph precursors lead to Red-shifted dyes.
Oxidation Potential
Lower (Easier to oxidize)
Higher (More stable)
5-Me requires inert atmosphere storage.
Condensation Yield
75% - 90%
50% - 65%
5-Ph suffers from steric losses and purification issues.
Product Fluorescence
High Quantum Yield
Variable (Rotation dependent)
5-Ph requires rigidification to prevent quenching.
Case Study: Synthesis of Fused Heterocycles
Target Reaction: Knoevenagel Condensation with Malononitrile to form substituted acrylonitriles (precursors for pyrrolo[2,3-d]pyrimidines).
Reaction Workflow
The reaction involves the attack of the malononitrile anion on the C3-aldehyde.
Figure 2: General Knoevenagel condensation pathway applicable to both derivatives.
Experimental Observation
5-Methyl: Reaction typically reaches completion in 30-60 minutes at room temperature (ethanol, cat. piperidine).[1][2][3] The product precipitates cleanly.
5-Phenyl: Reaction often requires reflux (2-4 hours) or microwave assistance. The conjugation of the phenyl ring with the pyrrole reduces the partial positive charge on the aldehyde carbon, making it less susceptible to nucleophilic attack. Furthermore, the product is often more soluble in ethanol, requiring column chromatography rather than simple filtration.
Validated Experimental Protocol
Objective: Synthesis of 5-substituted pyrrole-3-acrylonitriles via Knoevenagel Condensation.
Scope: Validated for both 5-Me and 5-Ph variants.
Reagents
Pyrrole-3-carbaldehyde derivative (1.0 eq)
Malononitrile (1.1 eq)
Ethanol (Absolute) [Solvent]
Piperidine (0.1 eq) [Catalyst]
Step-by-Step Methodology
Preparation:
In a 50 mL round-bottom flask, dissolve 1.0 mmol of the pyrrole-3-carbaldehyde (5-Me or 5-Ph) in 5 mL of Ethanol .
Note for 5-Ph: If the solid does not dissolve completely, add THF dropwise until a clear solution is obtained. Homogeneity is critical for kinetics.
Activation:
Add 1.1 mmol (73 mg) of Malononitrile. Stir for 2 minutes.
Add 10 mol% (approx. 10 µL) of Piperidine.
Reaction:
5-Methyl: Stir at 25°C (Room Temp). Monitor via TLC (Hexane:EtOAc 7:3). Expect completion in <1 hour.
5-Phenyl: Stir at reflux (78°C) . Monitor via TLC. Expect completion in 2-4 hours.
Why? The thermal energy is required to overcome the activation energy barrier raised by the resonance stabilization of the 5-phenyl aldehyde.
Work-up (Self-Validating Step):
Cool the mixture to 0°C.
Success Indicator: A precipitate should form (Yellow/Orange solid).
Filter the solid and wash with cold ethanol (2 x 5 mL).
Troubleshooting: If 5-Ph product does not precipitate, evaporate solvent to 20% volume and add cold water to force precipitation.
Characterization:
Verify the disappearance of the aldehyde peak (~9.6-9.8 ppm) in 1H NMR.
Verify the appearance of the vinylic proton (~7.5-8.0 ppm).
References
Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journal of Organic Chemistry, 2013.
[Link]
Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones. Frontiers in Chemistry, 2024.
[Link]
Electronic Effects in Transition Metal Porphyrins. Inorganic Chemistry, ACS Publications.
[Link]
A Comparative Guide to the Structural Elucidation of 5-phenyl-1H-pyrrole-3-carbaldehyde: An Integrated Crystallographic, Spectroscopic, and Computational Approach
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the structural characterization of 5-phenyl-1H-pyrrole-3-carbaldehyde. In the absence of publicl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the structural characterization of 5-phenyl-1H-pyrrole-3-carbaldehyde. In the absence of publicly available single-crystal X-ray diffraction data for this specific molecule, this document leverages crystallographic data from structurally related pyrrole derivatives to provide valuable insights. Furthermore, it presents a holistic view by comparing these inferred crystallographic properties with experimental data obtained from alternative and complementary analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and supported by computational modeling. This integrated approach is designed to offer a robust framework for the structural verification of 5-phenyl-1H-pyrrole-3-carbaldehyde and similar compounds in a research and drug development context.
X-ray Crystallography: A Comparative Analysis Based on Structural Analogs
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[1][2] It provides precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5-phenyl-1H-pyrrole-3-carbaldehyde is not publicly deposited, analysis of closely related, substituted pyrrole-3-carbaldehydes allows for an expert extrapolation of its expected crystallographic parameters.
A study on densely substituted 3-formylpyrroles provides crystallographic data for compounds such as 1-(4-methoxyphenyl)-2-(naphthalen-2-yl)-5-phenyl-1H-pyrrole-3-carbaldehyde, which crystallizes in the monoclinic space group P21/c.[3] Another investigation into N-substituted pyrroles reports the crystal structure of a related derivative, confirming the pyrrole core formation. These examples suggest that 5-phenyl-1H-pyrrole-3-carbaldehyde is likely to crystallize in a common space group for small organic molecules, such as P21/c or P-1.
Table 1: Comparison of Crystallographic Data for Substituted Pyrrole Derivatives
The planarity of the pyrrole ring is a key feature, though some puckering can be induced by bulky substituents. The phenyl and carbaldehyde groups attached to the pyrrole core are expected to be twisted relative to the plane of the pyrrole ring to minimize steric hindrance. Intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H and the carbaldehyde oxygen, are anticipated to play a significant role in the crystal packing.
The determination of the crystal structure of a small organic molecule like 5-phenyl-1H-pyrrole-3-carbaldehyde would follow a standardized protocol.
Crystal Growth: High-quality single crystals are essential. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/dichloromethane).
Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[6] The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. Data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6]
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures.[1]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Spectroscopic Alternatives for Structural Elucidation
In the absence of a definitive crystal structure, a combination of spectroscopic techniques provides the necessary evidence for the structural confirmation of 5-phenyl-1H-pyrrole-3-carbaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and spatial arrangement of atoms in a molecule.[7][8] For 5-phenyl-1H-pyrrole-3-carbaldehyde, ¹H and ¹³C NMR are fundamental for structural assignment.
Table 2: Representative ¹H and ¹³C NMR Data for Substituted Pyrrole-3-carbaldehydes
The aldehyde proton of 5-phenyl-1H-pyrrole-3-carbaldehyde is expected to appear as a singlet at a low field (around 9.7 ppm). The protons of the pyrrole ring will show characteristic chemical shifts and coupling constants, and the phenyl protons will appear in the aromatic region. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the phenyl, pyrrole, and carbaldehyde moieties.
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for each experiment.
Data Processing and Analysis: The acquired data is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and correlations are then analyzed to elucidate the structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.[10] The fragmentation pattern can also offer valuable structural clues.[11] For 5-phenyl-1H-pyrrole-3-carbaldehyde (C₁₁H₉NO), the expected exact mass is 171.0684 g/mol .
High-resolution mass spectrometry (HRMS) with a soft ionization technique like electrospray ionization (ESI) would confirm the elemental composition.[12] Electron ionization (EI) would likely lead to characteristic fragmentation patterns, such as the loss of the formyl group (CHO) or cleavage of the phenyl group.[13]
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS. For GC-MS with EI, a solution in a volatile solvent like dichloromethane is used.
Data Acquisition: The sample is introduced into the mass spectrometer. For LC-MS, the sample is first separated by liquid chromatography. The mass spectrum is then recorded over a relevant m/z range.
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The isotopic pattern is analyzed to support the elemental composition, which is confirmed by the accurate mass measurement from HRMS. Fragmentation patterns are analyzed to deduce structural features.
Computational Modeling: A Theoretical Approach
Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the geometric and electronic properties of molecules.[14] DFT calculations can be used to predict the optimized geometry, bond lengths, bond angles, and spectroscopic properties (e.g., NMR chemical shifts) of 5-phenyl-1H-pyrrole-3-carbaldehyde. These theoretical predictions can then be compared with experimental data to further validate the proposed structure. Studies on related phenylpyrrole derivatives have successfully used computational approaches to understand their properties.[15]
Caption: Comparison of structural characterization techniques.
Conclusion
While direct single-crystal X-ray diffraction data for 5-phenyl-1H-pyrrole-3-carbaldehyde remains elusive in the public domain, a comprehensive structural analysis can be confidently achieved through a multi-faceted approach. By comparing with the crystallographic data of closely related analogs, we can predict its likely solid-state conformation and packing. This inferred data is strongly corroborated by definitive experimental evidence from NMR spectroscopy and mass spectrometry, which together confirm the molecular connectivity and composition. Furthermore, computational modeling serves as a powerful tool to refine our understanding of the molecule's geometry and electronic structure. For researchers and drug development professionals, this integrated strategy of combining comparative crystallographic analysis with robust spectroscopic and theoretical data provides a scientifically rigorous and self-validating framework for the structural elucidation of novel compounds.
References
PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
Journal of the Chemical Society. (1964). Pyrroles and related compounds. Part IV. Mass spectrometry in structural and stereochemical problems. Part XXX. Mass spectra of monocyclic derivatives of pyrrole. [Link]
Sci-Hub. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole‐2‐carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. [Link]
Computational study about the derivatives of pyrrole as high-energy-density compounds. (2025). [Link]
The Royal Society of Chemistry. (n.d.). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. [Link]
PubMed. (2019). Computational studies on N-phenyl pyrrole derivatives as MmpL3 inhibitors in Mycobacterium tuberculosis. [Link]
ResearchGate. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. [Link]
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... [Link]
PubMed. (2010). Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. [Link]
ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
Excillum. (n.d.). Small molecule crystallography. [Link]
National Institutes of Health. (n.d.). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
ResearchGate. (2025). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. [Link]
National Institutes of Health. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
SIOC Journals. (n.d.). Synthesis, Design and Three-Dimensional Quantitative Structure Activity Relationship (3D-QSAR) Research of Phenylpyrrole Fungicides. [Link]
Bentham Science Publisher. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. [Link]
MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]
Executive Summary & Compound Identification Objective: This guide defines the safe handling, segregation, and disposal protocols for 5-phenyl-1H-pyrrole-3-carbaldehyde . Due to the specific reactivity of the aldehyde fun...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Identification
Objective: This guide defines the safe handling, segregation, and disposal protocols for 5-phenyl-1H-pyrrole-3-carbaldehyde . Due to the specific reactivity of the aldehyde functionality attached to the electron-rich pyrrole ring, this compound requires strict segregation from strong oxidizers and acids to prevent uncontrolled polymerization or oxidation prior to disposal.
Compound Data:
Chemical Name: 5-phenyl-1H-pyrrole-3-carbaldehyde[1][2][3][4][5]
Physical State: Solid (typically off-white to light brown powder)
Solubility: Soluble in DMSO, Methanol, Dichloromethane; poorly soluble in water.
Hazard Profile & Risk Assessment
To ensure safe disposal, we must first understand the chemical behavior that dictates our waste stream choices. While specific toxicological data for this isomer is often limited compared to parent pyrroles, we apply Read-Across Toxicology from structural analogs (e.g., pyrrole-3-carboxaldehyde, 2-phenylpyrrole).
Hazard Category
Classification (GHS/OSHA)
Operational Implication
Health
Irritant (H315, H319, H335)
Dust control is critical. Inhalation of fines during weighing/transfer can cause severe respiratory irritation.
Reactivity
Aldehyde Functionality
Susceptible to autoxidation to carboxylic acids over time. Reacts exothermically with strong amines (Schiff base formation).
Stability
Acid-Sensitive
Pyrroles are electron-rich; exposure to strong mineral acids can trigger rapid, exothermic polymerization (tar formation).
Environmental
Aquatic Toxicity (Likely)
Phenyl-substituted heterocycles often persist in aquatic environments. Zero-discharge to sewer systems is mandatory.
Pre-Disposal: Segregation & Storage
The Golden Rule: Never commingle this compound with incompatible waste streams "just to save space."
Container: Amber glass or High-Density Polyethylene (HDPE). Avoid metal containers if the compound is in solution (potential for metal-catalyzed oxidation).
Labeling: Must be clearly labeled "Hazardous Waste - Organic Solid" (or "Organic Liquid" if dissolved).
Headspace: Leave 10% headspace in containers to accommodate potential off-gassing from slow oxidation.
Disposal Workflows
A. Waste Stream Decision Matrix
The following logic gate determines the correct disposal path based on the physical state of your waste.
Figure 1: Decision logic for classifying 5-phenyl-1H-pyrrole-3-carbaldehyde waste streams to ensure regulatory compliance (RCRA) and safety.
B. Detailed Protocols
Scenario 1: Disposal of Pure Solid (Expired or Surplus)
PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.
Packaging: Transfer the solid into a clear polyethylene bag. Seal with tape. Place this bag inside a second bag (double containment).
Tagging: Attach a hazardous waste tag listing the full chemical name and CAS # (56448-22-7). Do not use abbreviations.
Binning: Place in the drum designated for "Solid Organic Hazardous Waste."
Destruction: This stream is routed for high-temperature incineration to ensure complete destruction of the pyrrole ring.
Scenario 2: Disposal of Reaction Mixtures (Liquid)
Identification: Identify the primary solvent (e.g., Dichloromethane vs. Methanol).
Segregation:
If Halogenated:[6][7] Pour into the "Halogenated Organic Waste" carboy.
If Non-Halogenated: Pour into the "Non-Halogenated/Flammable Organic Waste" carboy.
Rinsing: Triple-rinse the original glassware with the matching solvent and add the rinsate to the waste container.
Closure: Cap the carboy immediately. Do not leave funnels in the neck of the waste container (prevents evaporation and spills).
Emergency Procedures: Spill Management
Spill Response Workflow
If a spill occurs, immediate action prevents contamination of the lab environment.
Figure 2: Operational workflow for managing minor laboratory spills of pyrrole carbaldehydes.
Critical Cleanup Steps:
Dust Control (Solid Spill): Do not dry sweep. This generates airborne irritants.[8] Cover the powder with a wet paper towel (dampened with water or ethanol) to suppress dust, then scoop up the wet slurry.
Surface Decontamination: After removing the bulk material, wipe the surface with ethanol or acetone to solubilize any remaining organic residue.
Waste Generation: All cleanup materials (paper towels, gloves used during cleanup) must be treated as hazardous chemical waste, not regular trash.
References
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Pyrrole-3-carboxaldehyde derivatives. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]